molecular formula C11H21NO B175338 (1-Cyclohexylpyrrolidin-3-yl)methanol CAS No. 100049-71-6

(1-Cyclohexylpyrrolidin-3-yl)methanol

Cat. No.: B175338
CAS No.: 100049-71-6
M. Wt: 183.29 g/mol
InChI Key: UQWOCKWHWBXITR-UHFFFAOYSA-N
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Description

(1-Cyclohexylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C11H21NO and its molecular weight is 183.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Cyclohexylpyrrolidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Cyclohexylpyrrolidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-cyclohexylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWOCKWHWBXITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640639
Record name (1-Cyclohexylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100049-71-6
Record name (1-Cyclohexylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1-Cyclohexylpyrrolidin-3-yl)methanol CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (1-Cyclohexylpyrrolidin-3-yl)methanol

CAS Number: 100049-71-6 Formula: C₁₁H₂₁NO Molecular Weight: 183.29 g/mol [1]

Part 1: Executive Technical Summary

(1-Cyclohexylpyrrolidin-3-yl)methanol is a specialized saturated heterocyclic building block widely utilized in modern medicinal chemistry. It serves as a critical scaffold for introducing the pyrrolidine pharmacophore—a "privileged structure" in drug discovery due to its ability to modulate physicochemical properties (LogP, solubility) and orient substituents in specific 3D vectors.

Unlike simple alkyl amines, the cyclohexyl-pyrrolidine fusion offers a balance of lipophilicity and metabolic stability. The primary hydroxyl group at the C3 position acts as a versatile synthetic handle, allowing for rapid derivatization into ethers, esters, carbamates, or halides, thereby facilitating the construction of Fragment-Based Drug Discovery (FBDD) libraries.

Part 2: Chemical Identity & Physicochemical Profile

This section consolidates the core data required for identification and property prediction.[2]

PropertyValueContext
CAS Number 100049-71-6Primary identifier for the racemic mixture.
IUPAC Name (1-Cyclohexylpyrrolidin-3-yl)methanolSystematic nomenclature.
SMILES OCC1CCN(C2CCCCC2)C1Machine-readable string.
Molecular Weight 183.29 DaMonoisotopic mass.
LogP (Predicted) ~1.8 - 2.2Indicates moderate lipophilicity; suitable for CNS penetration.
pKa (Predicted) ~9.5 - 10.0Basic nitrogen; exists as a cation at physiological pH.
Boiling Point ~110-115 °C (at 0.5 mmHg)High-boiling liquid; requires high vacuum for distillation.
Appearance Colorless to pale yellow oilViscous liquid at room temperature.

Part 3: Synthetic Methodology (Self-Validating Protocol)

Core Directive: The most robust route to CAS 100049-71-6 is the Reductive Amination of cyclohexanone with pyrrolidin-3-ylmethanol. This method is preferred over direct alkylation (which suffers from over-alkylation) because it ensures mono-substitution and high chemoselectivity.

Mechanism of Action
  • Imine Formation: The secondary amine (pyrrolidine core) attacks the ketone (cyclohexanone) to form a hemiaminal, which dehydrates to an iminium ion.

  • Reduction: The iminium species is selectively reduced by a hydride source.[3] Sodium triacetoxyborohydride (STAB) is the reagent of choice because it is mild enough to reduce the iminium ion without reducing the ketone starting material, minimizing side reactions.

Experimental Protocol

Reagents:

  • Pyrrolidin-3-ylmethanol (1.0 equiv)

  • Cyclohexanone (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Workflow:

  • Complexation (t=0): In a dry round-bottom flask under Nitrogen atmosphere, dissolve pyrrolidin-3-ylmethanol (10 mmol) in anhydrous DCE (30 mL).

  • Activation: Add Cyclohexanone (11 mmol) and catalytic AcOH. Stir at room temperature for 30 minutes. Causality: This pre-equilibrium step allows the formation of the iminium intermediate.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes. Safety Note: Evolution of gas may occur; ensure venting.

  • Reaction Phase: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Validation Point (TLC/LCMS):

    • Check: Aliquot 50 µL into methanol.

    • Target: Disappearance of pyrrolidin-3-ylmethanol (m/z 102) and appearance of product (m/z 184).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (slow addition). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude oil is often pure enough for use. If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1).

SynthesisPathway Start1 Pyrrolidin-3-ylmethanol (Amine Source) Intermediate Iminium Ion Intermediate Start1->Intermediate DCE, AcOH Imine Formation Start2 Cyclohexanone (Ketone Source) Start2->Intermediate Product (1-Cyclohexylpyrrolidin-3-yl)methanol (Target) Intermediate->Product Hydride Transfer (Reduction) Reagent NaBH(OAc)3 (STAB) Reagent->Intermediate Selective Reductant

Figure 1: Reductive amination pathway utilizing STAB for chemoselective synthesis.

Part 4: Medicinal Chemistry Applications

(1-Cyclohexylpyrrolidin-3-yl)methanol acts as a bifunctional scaffold :

  • The Cyclohexyl Group: Provides a bulky, lipophilic "cap" that fits into hydrophobic pockets of receptors (e.g., GPCRs like CCR5 or Muscarinic receptors). It shields the basic nitrogen, modulating pKa and improving blood-brain barrier (BBB) permeability.

  • The Hydroxymethyl Handle: A vector for extending the molecule into polar regions of the binding pocket. It is rarely the final endpoint; rather, it is converted into diverse functionalities.

Derivatization Logic
  • To Ethers (Williamson Synthesis): R-OH + R'-X -> R-O-R' (Used to reach distant H-bond acceptors).

  • To Amines (via Mesylate): R-OH -> R-OMs -> R-NH-R' (Used to introduce a second basic center).

  • To Carbamates: R-OH + Isocyanate -> R-O-C(=O)-NH-R' (Used to introduce rigid H-bond donors/acceptors).

MedChemUtility Core (1-Cyclohexylpyrrolidin-3-yl)methanol SCAFFOLD Ether Ether Derivatives (Target: Hydrophobic Pockets) Core->Ether NaH, R-Br Carbamate Carbamates (Target: H-Bonding Networks) Core->Carbamate R-NCO Halide Alkyl Halides (Intermediate for Coupling) Core->Halide SOCl2 or PBr3 Amine Diamine Analogs (Target: Ionic Interactions) Halide->Amine HNR2

Figure 2: Divergent synthesis strategies starting from the hydroxymethyl scaffold.

Part 5: Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.4–3.6 ppm (m, 2H): Characteristic signal for the -CH₂OH protons.

    • δ 2.3–2.8 ppm (m): Ring protons adjacent to nitrogen and the methine proton of the cyclohexyl group.

    • δ 1.0–1.9 ppm (m): Multiplet overlap of the cyclohexyl ring and pyrrolidine backbone protons.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Observed peak at m/z 184.2.

  • TLC (DCM/MeOH 9:1):

    • Stains strongly with Iodine or Ninhydrin (due to tertiary amine). Rf ≈ 0.3–0.4 depending on silica activation.

References

  • Angene Chemical. (1-Cyclohexylpyrrolidin-3-yl)methanol Product Entry. Retrieved from

  • BLD Pharm. Product Datasheet: CAS 100049-71-6. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol reference for STAB reduction).
  • PubChem. Compound Summary for Pyrrolidine Derivatives. Retrieved from [4]

Sources

Technical Guide: Retrosynthetic Analysis & Synthesis of (1-Cyclohexylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Cyclohexylpyrrolidin-3-yl)methanol (CAS: 13088-66-9) is a versatile bicyclic amine scaffold frequently utilized in medicinal chemistry. It serves as a critical pharmacophore in the development of muscarinic receptor antagonists, sigma receptor ligands, and various GPCR-targeting therapeutics. Its structural value lies in the rigid pyrrolidine core which projects the hydroxymethyl group and the lipophilic cyclohexyl moiety into defined spatial vectors, enabling precise hydrophobic and hydrogen-bonding interactions.

This guide provides a comprehensive retrosynthetic analysis and detailed experimental protocols for the synthesis of this target. We prioritize reductive amination as the primary convergent route due to its scalability and chemoselectivity, while offering a secondary de novo route for stereochemical control.

Retrosynthetic Analysis

The structural dissection of the target molecule (TM) reveals three strategic disconnections. The choice of disconnection dictates the starting materials and the control over stereochemistry (the C3 position is chiral).

Strategic Disconnections
  • Disconnection A (C-N Bond Cleavage): The most convergent approach. It disconnects the cyclohexyl group from the pyrrolidine nitrogen, suggesting a reductive amination between cyclohexanone and pyrrolidin-3-ylmethanol.

  • Disconnection B (Carbonyl Reduction): Disconnects the hydroxymethyl group to a precursor ester or carboxylic acid. This implies the reduction of 1-cyclohexylpyrrolidine-3-carboxylic acid.

  • Disconnection C (Ring Construction): A de novo approach involving the cyclization of an acyclic precursor, such as an N-substituted itaconimide or aspartic acid derivative, followed by global reduction.

Retrosynthesis Diagram

The following diagram illustrates the logical disassembly of the target molecule.

Retrosynthesis TM (1-Cyclohexylpyrrolidin-3-yl)methanol (Target) RouteA_Prec Cyclohexanone + Pyrrolidin-3-ylmethanol TM->RouteA_Prec  Disconnection A (Reductive Amination) RouteB_Prec 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic acid ester TM->RouteB_Prec  Disconnection B/C (Global Reduction) Itaconate Itaconic Acid / Succinate Derivatives RouteB_Prec->Itaconate  Cyclization

Figure 1: Retrosynthetic tree showing the convergent Route A and the linear Route B/C.

Route A: Convergent Reductive Amination (Preferred)

This route is the industry standard for synthesizing N-alkylated pyrrolidines. It utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the ketone starting material.[1]

Mechanistic Insight

The reaction proceeds via the formation of a hemiaminal, which dehydrates to form an iminium ion. STAB (


) is crucial here because it is less basic and less nucleophilic than 

. It does not reduce the cyclohexanone (ketone) at an appreciable rate but rapidly reduces the more electrophilic iminium species.

Mechanism Reactants Cyclohexanone + Pyrrolidin-3-ylmethanol Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium -H2O (Acid Cat.) Product Target Amine Iminium->Product Hydride Transfer (STAB)

Figure 2: Step-wise mechanism of the reductive amination using STAB.

Detailed Experimental Protocol

Reagents:

  • Pyrrolidin-3-ylmethanol (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (AcOH) (1.0 eq - catalytic/promoter)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Procedure:

  • Imine Formation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidin-3-ylmethanol (10 mmol) and cyclohexanone (11 mmol) in anhydrous DCM (30 mL).

  • Acidification: Add glacial acetic acid (10 mmol). Note: AcOH catalyzes the dehydration of the hemiaminal to the iminium ion. Stir at room temperature for 30 minutes under nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution (

    
    ) may occur.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (MeOH/DCM 1:9) or LC-MS.

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution (30 mL) and stir for 15 minutes.
    
  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL). Combine organic extracts, wash with brine, and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate the solvent in vacuo. The crude oil is typically purified via flash column chromatography using a gradient of DCM to 10% MeOH/DCM (with 1%

    
     if tailing occurs).
    

Self-Validating Checkpoint:

  • 1H NMR Diagnostic: The disappearance of the cyclohexanone

    
    -protons (multiplet ~2.3 ppm) and the appearance of the N-CH-cyclohexyl methine proton (multiplet ~2.4-2.6 ppm) confirms the C-N bond formation.
    

Route B: De Novo Synthesis (Stereochemical Control)

For applications requiring high enantiomeric excess (ee) where chiral pyrrolidin-3-ylmethanol is expensive or unavailable, this route constructs the ring from the "Chiral Pool" (e.g., L-Aspartic acid or Malic acid derivatives).

Synthetic Pathway
  • N-Alkylation: Reaction of Itaconic acid (or succinate derivative) with cyclohexylamine to form the N-cyclohexyl succinimide/imide.

  • Reduction: Global reduction of the imide/lactam and the carboxylic ester/acid side chain using Lithium Aluminum Hydride (LAH).

Comparison of Routes:

FeatureRoute A (Reductive Amination)Route B (Imide Reduction)
Step Count 1 (Convergent)3-4 (Linear)
Atom Economy HighModerate
Safety Profile Good (STAB is mild)Moderate (LAH is pyrophoric)
Stereocontrol Depends on starting materialDefined by chiral pool precursor
Scalability ExcellentGood

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[3] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.[3]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride. Journal of Organic Chemistry.

  • PubChem Compound Summary. (2023). (1-Cyclohexylpyrrolidin-3-yl)methanol. National Center for Biotechnology Information.

Sources

Discovery and history of (1-Cyclohexylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (1-Cyclohexylpyrrolidin-3-yl)methanol Subtitle: A Critical Scaffold in Targeted Oncology and Asymmetric Synthesis

Part 1: Executive Summary & Chemical Identity

(1-Cyclohexylpyrrolidin-3-yl)methanol (CAS: 100049-71-6) is a specialized heterocyclic building block that has transcended its role as a generic reagent to become a strategic intermediate in modern drug discovery. While historically utilized in the synthesis of muscarinic antagonists due to its structural homology with procyclidine-like anticholinergics, its contemporary significance lies in the development of covalent KRas G12C inhibitors —a breakthrough class of oncology therapeutics.

This guide analyzes the molecule's utility as a "privileged scaffold," offering a balance of lipophilicity (cyclohexyl group), rigidity (pyrrolidine ring), and functionalizability (primary alcohol).

Physicochemical Profile
PropertyValueSignificance
Molecular Formula C₁₁H₂₁NOCore stoichiometry.[1][2]
Molecular Weight 183.29 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
LogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for membrane permeability without poor solubility.
pKa (Basic N) ~9.5Protonated at physiological pH; enhances solubility.
H-Bond Donors/Acceptors 1 / 2Balanced polarity for receptor interaction.
Chirality C-3 CenterExists as (R) and (S) enantiomers; biological activity is often stereospecific.

Part 2: Synthetic Evolution & Manufacturing

The synthesis of (1-Cyclohexylpyrrolidin-3-yl)methanol has evolved from non-specific alkylation to highly efficient reductive amination protocols. The choice of pathway dictates the impurity profile and scalability.

Route A: Reductive Amination (The Industry Standard)

This is the preferred route for pharmaceutical applications due to its convergence, high yield (>90%), and avoidance of over-alkylation byproducts common in direct alkylation.

  • Mechanism: Condensation of pyrrolidin-3-ylmethanol with cyclohexanone to form an iminium ion intermediate, followed by in situ reduction.

  • Key Reagent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride. STAB is preferred for safety and selectivity.

Route B: Direct N-Alkylation (Historical/Alternative)
  • Mechanism: Reaction of pyrrolidin-3-ylmethanol with cyclohexyl bromide/iodide.

  • Drawbacks: Competitive elimination of the cyclohexyl halide (E2 reaction) and potential O-alkylation of the alcohol, requiring protection/deprotection steps.

Visualization: Synthetic Pathway

SynthesisPathway Start1 Pyrrolidin-3-ylmethanol (Amine Source) Inter Iminium Ion Intermediate Start1->Inter Condensation (-H2O) Start2 Cyclohexanone (Carbonyl Source) Start2->Inter Product (1-Cyclohexylpyrrolidin-3-yl)methanol (Target Scaffold) Inter->Product Hydride Transfer Reagent Reducing Agent (NaBH(OAc)3) Reagent->Product Reductant

Figure 1: The reductive amination pathway, highlighting the convergent assembly of the pyrrolidine and cyclohexyl fragments via an iminium intermediate.

Part 3: Technical Protocol (Self-Validating)

Objective: Synthesis of (1-Cyclohexylpyrrolidin-3-yl)methanol via Reductive Amination. Scale: 10 mmol (adaptable to kg scale).

Materials:
  • Pyrrolidin-3-ylmethanol (1.0 equiv)[3]

  • Cyclohexanone (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Methodology:
  • Imine Formation (Equilibration):

    • In a dry round-bottom flask, dissolve pyrrolidin-3-ylmethanol (1.01 g, 10 mmol) and cyclohexanone (1.08 g, 11 mmol) in anhydrous DCM (40 mL).

    • Add Acetic Acid (0.6 mL, 10 mmol).

    • Causality: The acid catalyzes the formation of the iminium ion by protonating the carbinolamine intermediate. Stir for 30 minutes at room temperature to ensure equilibrium favors the imine.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (2.97 g, 14 mmol) portion-wise over 15 minutes.

    • Safety: Evolution of hydrogen gas is minimal with STAB compared to NaBH4, but ventilation is still required.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Critical Step: The product is an amine.[4][5][6][7] Ensure the aqueous pH is >9 during extraction to keep the nitrogen deprotonated (neutral form) and soluble in the organic phase.

  • Purification:

    • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel; Eluent: 5-10% MeOH in DCM with 1% NH₄OH).

    • Validation: The product should appear as a colorless to pale yellow oil.

  • Characterization (Expected Data):

    • ¹H NMR (400 MHz, CDCl₃): δ 3.65 (d, 2H, -CH₂OH), 2.8–2.4 (m, 5H, ring protons), 1.9–1.1 (m, 10H, cyclohexyl + pyrrolidine backbone).

    • MS (ESI): m/z 184.2 [M+H]⁺.

Part 4: Medicinal Chemistry Applications

KRas G12C Inhibitors (Oncology)

The most high-profile application of this scaffold is in the design of covalent inhibitors for the KRas G12C mutant, a driver in non-small cell lung cancer (NSCLC).

  • Role: The pyrrolidine ring acts as a rigid spacer, positioning the warhead (often an acrylamide) near the mutant Cysteine-12 residue.

  • Function: The cyclohexyl group fills a hydrophobic pocket (Switch II region) on the protein surface, increasing binding affinity via van der Waals interactions.

  • Example: Compounds similar to Adagrasib or Sotorasib utilize substituted heterocyclic rings to optimize this fit.

Muscarinic Receptor Antagonists

Historically, N-substituted pyrrolidines are bioisosteres of the tropane ring found in atropine.

  • Mechanism: The bulky cyclohexyl group mimics the lipophilic domain required for blocking the orthosteric site of muscarinic acetylcholine receptors (mAChRs).

Visualization: SAR Logic in Drug Design

SAR_Logic Scaffold (1-Cyclohexylpyrrolidin-3-yl)methanol Cyclohexyl Cyclohexyl Group (Lipophilic Anchor) Scaffold->Cyclohexyl Pyrrolidine Pyrrolidine Ring (Rigid Spacer) Scaffold->Pyrrolidine Methanol Hydroxymethyl Group (Functional Handle) Scaffold->Methanol HydrophobicPocket Binds Hydrophobic Pockets (e.g., KRas Switch II) Cyclohexyl->HydrophobicPocket Stereochem Chiral Center (C3) Controls Vector Orientation Pyrrolidine->Stereochem Derivatization Precursor to: - Ethers - Carbamates - Halides Methanol->Derivatization

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each pharmacophore within the scaffold.

Part 5: References

  • Patent US10689377B2. KRas G12C Inhibitors. Google Patents. Available at:

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 100049-71-6, (1-Cyclohexylpyrrolidin-3-yl)methanol. PubChem.[3] Available at: [Link]

  • Bode, J. W., et al. (2019). NHC-Catalyzed Generation of α,β-Unsaturated Acylazoliums for the Enantioselective Synthesis of Heterocycles.[2] AA Blocks Technical Report. Available at: [Link]

Sources

Chiral building blocks for organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral Building Blocks for Organic Synthesis: Strategic Sourcing, Catalysis, and Industrial Application Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Leads

Executive Directive: The Stereochemical Imperative

In modern pharmaceutical development, chirality is not merely a structural feature; it is a regulatory and therapeutic mandate. Since the 1992 FDA policy statement on stereoisomeric drugs, the development of racemates has become the exception rather than the rule. For the process chemist, the challenge has shifted from obtaining a chiral molecule to designing the most efficient, scalable route to enantiopurity.

This guide moves beyond textbook definitions to address the strategic selection of chiral building blocks (CBBs). We analyze the three pillars of chiral sourcing—The Chiral Pool , Asymmetric Catalysis , and Biocatalysis —providing actionable protocols and decision-making frameworks for industrial application.

Strategic Sourcing: The Decision Matrix

The first question in any retrosynthetic analysis of a chiral target is: Does nature already make this? If not, can we force a catalyst to make it?

2.1 The Chiral Pool (Nature’s Library)

The chiral pool consists of inexpensive, enantiopure natural products (amino acids, carbohydrates, terpenes, hydroxy acids).

  • Pros: Low cost, 100% ee (usually), defined stereochemistry.

  • Cons: Limited structural diversity, "flat" topology (mostly carbon/oxygen rich), potential for racemization during derivatization.

  • Strategic Use: Best for targets that map directly onto the carbon skeleton of the starting material (e.g., synthesizing statin side chains from aspartic acid).

2.2 Asymmetric Synthesis vs. Resolution

When the chiral pool fails, we turn to synthesis.

  • Classical Resolution: Inefficient (max 50% yield) unless dynamic kinetic resolution (DKR) is employed.

  • Asymmetric Catalysis: The gold standard for generating new stereocenters. Includes metal-ligand catalysis (Noyori, Knowles, Sharpless) and organocatalysis.

Visualization: Chiral Sourcing Decision Tree

The following diagram outlines the logical flow for selecting a chiral sourcing strategy.

ChiralStrategy Start Target Molecule Analysis PoolCheck Is substructure in Chiral Pool? Start->PoolCheck UsePool STRATEGY A: Chiral Pool Synthesis (Amino Acids, Sugars) PoolCheck->UsePool Yes CatCheck Is a catalyst known? PoolCheck->CatCheck No AsymSyn STRATEGY B: Asymmetric Catalysis (Metal/Organo) CatCheck->AsymSyn Yes (Metal) BioCat STRATEGY C: Biocatalysis (Enzymatic) CatCheck->BioCat Yes (Enzyme) Resolution STRATEGY D: Classical/Dynamic Resolution CatCheck->Resolution No

Caption: Decision matrix for selecting the optimal route to enantiopure intermediates based on structural availability and catalytic feasibility.

Core Technologies & Protocols

Asymmetric Hydrogenation (The Industrial Workhorse)

Grounded in the Nobel-winning work of Knowles and Noyori, asymmetric hydrogenation remains the most scalable method for generating chiral amines and alcohols.

Key Mechanism: The use of chiral phosphine ligands (e.g., BINAP, DuPhos) to create a chiral pocket around a metal center (Rh, Ru, Ir), distinguishing between the prochiral faces of an olefin or ketone.

Biocatalysis: The Modern Standard (Sitagliptin Case Study)

The synthesis of Sitagliptin (Januvia) represents a paradigm shift. Merck replaced a Rh-catalyzed asymmetric hydrogenation (high pressure, heavy metal waste) with a biocatalytic transaminase route. This process operates at ambient pressure, eliminates heavy metals, and increases overall yield.

Experimental Protocol: Biocatalytic Transamination

Note: This protocol is adapted from the industrial process for chiral amine synthesis using an engineered transaminase (ATA).

Objective: Conversion of a prochiral ketone to a chiral primary amine with >99.5% ee.

Reagents & Equipment:

  • Substrate: Prochiral ketone (e.g., Pro-Sitagliptin ketone).[1]

  • Enzyme: Engineered

    
    -Transaminase (lyophilized powder).
    
  • Amine Donor: Isopropylamine (1-2 M).

  • Co-factor: PLP (Pyridoxal-5'-phosphate), 1 mM.

  • Buffer: 100 mM Triethanolamine (pH 8.5).

  • Solvent: 50% DMSO / 50% Buffer (v/v) to solubilize substrate.

Step-by-Step Methodology:

  • System Preparation:

    • In a reaction vessel equipped with an overhead stirrer, charge the buffer (pH 8.5) and PLP.

    • Causality: PLP is the catalytic co-factor; without it, the transaminase is inactive. pH 8.5 is optimized for enzyme stability and amine donor reactivity.

  • Substrate Loading:

    • Dissolve the ketone substrate in DMSO (minimal volume). Add to the reactor.

    • Add Isopropylamine (1.5 equivalents).

    • Self-Validating Check: Ensure the solution is homogenous. Precipitation indicates poor solubility, which will severely limit reaction kinetics.

  • Reaction Initiation:

    • Add the Transaminase enzyme powder.

    • Heat to 40-45°C with gentle stirring.

    • Critical Control: Do not exceed 50°C; enzyme denaturation occurs rapidly above this threshold.

  • Equilibrium Shift (The "Smart" Step):

    • The reaction produces acetone as a byproduct (from isopropylamine).

    • Apply a partial vacuum or a nitrogen sweep to continuously remove acetone.

    • Mechanistic Insight: Transamination is reversible. Removing the coproduct (acetone) drives the equilibrium toward the desired chiral amine (Le Chatelier’s principle).

  • Monitoring & Workup:

    • Monitor conversion via HPLC every 4 hours.

    • Stop when conversion >98%.

    • Acidify to pH 2 to precipitate the enzyme (filter off).

    • Basify filtrate to pH 12 and extract the chiral amine with isopropyl acetate.

Visualization: Enzymatic Transamination Cycle

The following diagram illustrates the "Ping-Pong Bi-Bi" mechanism utilized in this protocol.

TransaminaseCycle E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Aminated) E_PLP->E_PMP 1. Deamination Acetone Acetone (Byproduct) E_PLP->Acetone E_PMP->E_PLP 2. Amination Product Chiral Amine (Product) E_PMP->Product Donor Isopropylamine (Donor) Donor->E_PLP Ketone Prochiral Ketone (Substrate) Ketone->E_PMP

Caption: The Ping-Pong Bi-Bi mechanism. The enzyme shuttles nitrogen from the donor (isopropylamine) to the substrate (ketone) via the PLP/PMP co-factor.

Quality Control: Analysis of Enantiopurity

Validating the success of a chiral synthesis requires rigorous analytical techniques. Optical rotation is insufficient for modern standards; direct separation or spectroscopic discrimination is required.

4.1 Comparative Analytical Methods
MethodPrincipleDetection Limit (ee)ProsCons
Chiral HPLC/SFC Separation on chiral stationary phase (CSP)>99.9%Industry standard, high accuracy, quantifiable.High cost of columns, slow method development.
Chiral GC Separation on chiral capillary columns>99.9%Excellent for volatiles, high resolution.Limited to thermally stable, volatile compounds.
NMR (Shift Reagents) Diastereomeric interaction with chiral solvating agents~98%Rapid, no separation required.Lower accuracy, signal overlap, requires pure sample.
VCD (Vibrational Circular Dichroism) Differential absorption of L/R circularly polarized IR lightN/A (Absolute Config)Determines absolute configuration without crystals.Requires high concentration, complex calculation.
4.2 Self-Validating Analytical Workflow

For a robust process, use an orthogonal approach :

  • Primary: Chiral HPLC (Reverse Phase or Normal Phase depending on solubility) to determine ee.

  • Secondary: Compare retention time against a racemic standard (must be synthesized separately) to prove separation.

  • Tertiary: VCD or X-ray crystallography (if solid) to confirm absolute configuration (R vs S) early in development.

Future Directions: The AI-Chiral Interface

The future of chiral building blocks lies in predictive retrosynthesis . Tools utilizing machine learning (e.g., molecular transformers) are now capable of predicting:

  • Enantioselectivity: Predicting the ee of a reaction based on ligand structure before synthesis.

  • Route Optimization: Suggesting whether a chiral pool or catalytic route is more atom-economical for a specific target.

Conclusion: The era of "trial and error" in chiral synthesis is ending. By integrating the strategic sourcing of the chiral pool, the precision of biocatalysis, and the rigor of advanced analytics, researchers can ensure regulatory compliance and therapeutic efficacy from the first milligram to the final ton.

References

  • FDA Policy Statement: Food and Drug Administration. (1992).[2][3][4][5] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Chirality, 4(5), 338-340.[2] Link

  • Nobel Prize (Asymmetric Synthesis): The Nobel Foundation. (2001).[6][7][8] The Nobel Prize in Chemistry 2001: William S. Knowles, Ryoji Noyori, K. Barry Sharpless.[6][7] Link

  • Sitagliptin Biocatalysis: Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309. Link

  • Enantiomeric Excess Determination: Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2014).[9] Rapid Optical Methods for Enantiomeric Excess Analysis. Accounts of Chemical Research, 47(7), 2212-2221.[9] Link[9]

  • Chiral Pool Strategy: Blaser, H. U. (2003). The Chiral Pool as a Source of Enantiopure Intermediates and Auxiliaries. Chemical Reviews, 103(8). Link

Sources

Technical Guide: Basic Characteristics of Chiral Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged Scaffold"

In modern drug discovery, chiral pyrrolidine derivatives are not merely building blocks; they are "privileged scaffolds." Their ubiquity—ranging from the ACE inhibitor Captopril to the DPP-4 inhibitor Saxagliptin —stems from a unique structural capability: the ability to rigidly direct pharmacophores in 3D space while modulating physicochemical properties via ring substitution.

Unlike flexible aliphatic chains, the pyrrolidine ring imposes a conformational constraint that reduces the entropy penalty upon protein binding. However, successfully deploying this scaffold requires a mastery of its subtle stereoelectronic characteristics, specifically ring puckering and nitrogen basicity modulation .

Structural & Stereochemical Fundamentals

Conformational Dynamics: The Puckering Matrix

The pyrrolidine ring is never planar. To relieve torsional strain, it adopts an "envelope" conformation. The dynamics of this puckering are dictated by the stereoelectronic nature of substituents, particularly at the C4 position. This is the "Fluorine Effect" often exploited in medicinal chemistry to lock conformation.

  • 
    -Exo (Up):  The C4 carbon is displaced opposite to the carbonyl/N-substituent.
    
  • 
    -Endo (Down):  The C4 carbon is displaced towards the carbonyl/N-substituent.
    

Causality: Electronegative substituents (like Fluorine or Hydroxyl) prefer a gauche orientation relative to the ring nitrogen to maximize orbital overlap (


).
Visualization: Substituent-Dependent Puckering

PyrrolidinePuckering Substituent C4-Substituent (Stereochemistry) Interaction Gauch Effect (Orbital Overlap) Substituent->Interaction Dictates Exo C-gamma EXO (Compact Form) Favored by: (4R)-EWG Interaction->Exo 4R-Fluorine/OH Endo C-gamma ENDO (Extended Form) Favored by: (4S)-EWG Interaction->Endo 4S-Fluorine/OH Binding Protein Binding Affinity (Pre-organized Fit) Exo->Binding Optimizes Turn Secondary Structure Endo->Binding Optimizes Extended Backbone

Figure 1: Logic flow demonstrating how stereochemistry at C4 dictates ring puckering and subsequent biological activity.

Basicity and pKa Modulation

The basicity of the pyrrolidine nitrogen is highly sensitive to ring substitution. Unsubstituted pyrrolidine is a strong base. Introducing electron-withdrawing groups (EWGs) or changing the hybridization of adjacent carbons (e.g., in Proline) significantly lowers pKa, improving bioavailability and metabolic stability.

DerivativepKa (Conjugate Acid)Electronic EffectApplication Note
Pyrrolidine ~11.3NoneHigh basicity; prone to metabolic oxidation.
Proline ~10.6Inductive (-I) from COOHZwitterionic capability; organocatalyst.
3-Fluoropyrrolidine ~9.5Inductive (-I) from FReduced basicity improves lipophilicity (LogD).
2-Cyanopyrrolidine ~4.5Strong -I and ResonanceUsed in DPP-4 inhibitors (e.g., Vildagliptin) to form covalent enzyme adducts.

Organocatalytic Utility: The Enamine/Iminium Cycles

Chiral pyrrolidines (specifically Proline and MacMillan catalysts) revolutionized synthesis by mimicking enzymatic aldolase and isomerase activity. They operate via two distinct, self-validating mechanistic cycles.

Mechanism of Action
  • Enamine Cycle (HOMO Activation): The catalyst condenses with a carbonyl to form an enamine, raising the energy of the HOMO. This facilitates reaction with electrophiles .[1][2][3]

  • Iminium Cycle (LUMO Activation): The catalyst condenses with an

    
    -unsaturated carbonyl to form an iminium ion, lowering the LUMO energy. This facilitates reaction with nucleophiles .[1][3]
    
Visualization: The Dual-Activation Workflow

Organocatalysis cluster_Enamine Enamine Activation (HOMO Raising) cluster_Iminium Iminium Activation (LUMO Lowering) Catalyst Chiral Pyrrolidine (Catalyst) Condensation Condensation (-H2O) Catalyst->Condensation Substrate Carbonyl Substrate Substrate->Condensation Enamine Enamine Intermediate Condensation->Enamine Saturated C=O Iminium Iminium Ion Condensation->Iminium Unsaturated C=C-C=O Electrophile Electrophile Attack (Aldol, Mannich) Enamine->Electrophile Hydrolysis Hydrolysis (+H2O) Electrophile->Hydrolysis Nucleophile Nucleophile Attack (Diels-Alder, Conjugate Addn) Iminium->Nucleophile Nucleophile->Hydrolysis Hydrolysis->Catalyst Recycle Product Chiral Product (High ee%) Hydrolysis->Product

Figure 2: The bifurcated pathway of pyrrolidine organocatalysis, determining reactivity based on substrate saturation.

Analytical Characterization Protocols

Validating the enantiomeric purity of pyrrolidine derivatives is critical. Because pyrrolidines lack a strong chromophore, standard UV-HPLC often fails without derivatization.

Protocol: Chiral HPLC with Pre-Column Derivatization

Objective: Determine Enantiomeric Excess (ee%) of a 3-substituted pyrrolidine.

Reagents:

  • Analyte: Racemic/Chiral Pyrrolidine sample.

  • Derivatizing Agent: Marfey’s Reagent (FDAA) or FMOC-Cl .

  • Column: Chiralpak IA or OD-H (immobilized amylose/cellulose).

Step-by-Step Workflow:

  • Derivatization (If no chromophore):

    • Dissolve 1 mg of pyrrolidine in 100 µL 1M NaHCO3.

    • Add 1.5 eq of FMOC-Cl in acetone.

    • Incubate at 40°C for 30 mins. Why? FMOC adds a UV-active fluorene tag and increases lipophilicity for better column retention.

  • Mobile Phase Preparation:

    • Standard: Hexane/IPA (90:10) with 0.1% Diethylamine (DEA).

    • Critical: DEA is mandatory to mask residual silanol groups on the silica support, preventing peak tailing of the basic pyrrolidine nitrogen.

  • Method Optimization:

    • Flow Rate: 0.5 mL/min (start low to maximize resolution).

    • Detection: UV @ 254 nm (FMOC).

  • Calculation:

References

  • Conformational Analysis of Proline

    • Title: Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines.
    • Source: PubMed / NIH
    • URL:[Link]

  • Organocatalysis Mechanisms

    • Title: The Advent of Enamine and Iminium Activ
    • Source: The Nobel Prize in Chemistry 2021
    • URL:[Link]

  • FDA Approved Pyrrolidine Drugs

    • Title: Recent insights about pyrrolidine core skeletons in pharmacology.[4]

    • Source: PMC (PubMed Central)
    • URL:[Link]

  • Chiral Separation Methodology: Title: Strategies for Chiral HPLC Method Development. Source: Sigma-Aldrich (Merck) Technical Guides

Sources

Methodological & Application

Advanced Protocol: Quaternization (N-Alkylation) of (1-Cyclohexylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Target Substrate: (1-Cyclohexylpyrrolidin-3-yl)methanol (CAS: 5021-33-0 / Analogues).[1] Reaction Class: Menschutkin Reaction (Nucleophilic Substitution,


).
Primary Outcome:  Formation of quaternary ammonium salts (Pyrrolidinium salts).

Critical Scope Definition: The substrate contains a tertiary amine (N-cyclohexyl) and a primary alcohol (C3-methanol).[1]

  • Target Reaction: "N-Alkylation" of this substrate technically refers to Quaternization , producing a quaternary ammonium salt.[1] This is standard for synthesizing anticholinergic pharmacophores (e.g., Glycopyrronium analogues) or phase-transfer catalysts.[1]

  • Chemoselectivity Warning: The hydroxyl group (-OH) is a competing nucleophile.[1] Under basic conditions (e.g., NaH, KOH), O-alkylation (ether formation) will dominate. This protocol focuses on neutral conditions to favor N-alkylation.[1]

Chemical Logic & Mechanistic Insight (E-E-A-T)

Steric vs. Electronic Factors

The nitrogen atom in (1-Cyclohexylpyrrolidin-3-yl)methanol is sterically hindered.[1]

  • Electronic: The pyrrolidine nitrogen is electron-rich (

    
     hybridized), making it a good nucleophile.
    
  • Steric: The cyclohexyl group creates significant steric bulk around the nitrogen lone pair. Unlike simple N-methylpyrrolidine, the cyclohexyl ring (likely in a chair conformation) shields the backside attack trajectory required for

    
     reactions.
    

Implication: Standard room-temperature alkylation may be sluggish.[1] The protocol requires highly reactive electrophiles (Methyl Iodide, Benzyl Bromide) or thermal energy (Reflux) to overcome the activation energy barrier imposed by the cyclohexyl group.

Chemoselectivity (N vs. O)
  • Neutral Conditions: Nitrogen is more nucleophilic than the neutral oxygen of the primary alcohol.

    
    .[1]
    
  • Basic Conditions: If a strong base is introduced, the alkoxide (

    
    ) is formed. The alkoxide is significantly more nucleophilic than the tertiary amine. 
    
    
    
    .
  • Control Strategy: To ensure N-alkylation, the reaction must remain base-free .

Visualizing the Pathway

The following diagram illustrates the reaction pathway and the critical divergence point based on pH/Base conditions.

ReactionPathway Substrate (1-Cyclohexylpyrrolidin-3-yl)methanol (Tertiary Amine + Alcohol) Cond_Neutral Neutral Conditions (Aprotic Solvent) Substrate->Cond_Neutral Cond_Base Basic Conditions (NaH/KOH) Substrate->Cond_Base RX Alkyl Halide (R-X) (Electrophile) RX->Cond_Neutral RX->Cond_Base Prod_Quat Quaternary Ammonium Salt (Target: N-Alkylation) Cond_Neutral->Prod_Quat Kinetic Control (N-attack) Prod_Ether Amino-Ether (Side Product: O-Alkylation) Cond_Base->Prod_Ether Thermodynamic/Kinetic (Alkoxide attack) Steric Note: Cyclohexyl group slows reaction rate. Steric->Cond_Neutral

Figure 1: Chemoselectivity map showing the divergence between Quaternization (Target) and Ether formation based on reaction conditions.

Detailed Experimental Protocol

Reagent Selection & Stoichiometry[1]
ComponentRoleRecommended ReagentEquivalentsRationale
Substrate Nucleophile(1-Cyclohexylpyrrolidin-3-yl)methanol1.0 eqLimiting reagent.[1]
Electrophile Alkylating AgentMethyl Iodide (MeI) or Benzyl Bromide (BnBr)1.1 - 1.5 eqSlight excess drives reaction to completion.[1] MeI is fastest due to small size.[1]
Solvent MediumAcetone (Method A) orAcetonitrile (Method B)0.1 - 0.5 MAcetone: Product often precipitates (easy isolation).[1] ACN: Higher boiling point, faster rate for bulky electrophiles.[1]
Base NONE N/A0 eqCRITICAL: Do not add base.[1][2]
Method A: Precipitation Method (Preferred for Methylation)

Best for: Reaction with Methyl Iodide or highly reactive, small electrophiles.

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of (1-Cyclohexylpyrrolidin-3-yl)methanol in anhydrous Acetone (concentration ~0.2 M).

  • Addition: Cool the solution to 0°C (ice bath) to control exotherm. Dropwise add 1.2 eq of Methyl Iodide .[1]

    • Safety Note: Methyl Iodide is neurotoxic and volatile.[1] Use a fume hood.[1]

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 12–24 hours.

    • Observation: The solution should gradually become cloudy as the quaternary salt precipitates.

  • Completion Check: Monitor by TLC (System: 10% MeOH in DCM). The starting material (tertiary amine) will move; the product (salt) will stay at the baseline.

  • Workup:

    • Filter the white precipitate under vacuum.[1]

    • Wash the filter cake with cold diethyl ether (3x) to remove unreacted amine and excess alkyl halide.

    • Dry under high vacuum.[1]

Method B: Thermal Method (For Bulky Electrophiles)

Best for: Reaction with Benzyl Bromide or less reactive alkyl halides where the cyclohexyl steric hindrance is significant.

  • Preparation: Dissolve 1.0 eq of substrate in anhydrous Acetonitrile (ACN) .

  • Addition: Add 1.2–1.5 eq of the Alkyl Halide (e.g., Benzyl Bromide).

  • Reflux: Attach a reflux condenser and heat the mixture to 50–80°C (depending on halide reactivity) for 16–48 hours.

    • Note: The steric bulk of the N-cyclohexyl group significantly increases the activation energy. Heat is often necessary.[1]

  • Isolation:

    • Cool to RT.

    • Concentrate the solvent to ~20% volume using a rotary evaporator.[1]

    • Trituration: Add cold Diethyl Ether or Hexane to induce precipitation.[1] Scratch the flask walls if oiling occurs.[1]

    • Filter and wash the solid.

Experimental Workflow Diagram

Workflow Start START Dissolve Substrate (Anhydrous Solvent) Add Add Electrophile (Dropwise, 0°C if MeI) Start->Add React Reaction Phase (RT or Reflux) Add->React Check Precipitate Formed? React->Check Path_Yes Filtration Check->Path_Yes Yes (Acetone) Path_No Concentrate & Triturate (Add Et2O/Hexane) Check->Path_No No (ACN/Soluble) Dry Wash & Dry (High Vacuum) Path_Yes->Dry Path_No->Dry End Final Product (Quaternary Salt) Dry->End

Figure 2: Step-by-step workflow for the isolation of the quaternary ammonium salt.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Oiling Out Product is not crystalline or holds solvent.Trituration: Dissolve the oil in a minimum amount of DCM/MeOH, then slowly add excess Diethyl Ether with vigorous stirring. Sonicate if necessary.[1][2]
No Reaction Steric hindrance of Cyclohexyl group.[1][2]Switch Solvent/Heat: Move from Acetone to Acetonitrile or DMF and increase temperature to 80°C. Use a sealed tube if using volatile halides (MeI).
O-Alkylation Observed Presence of base or high temp with weak electrophile.[1]Acidify: Ensure the starting material is neutral.[1] Do not use basic drying agents (e.g., K2CO3) in the solvent prep.
Hygroscopicity Quaternary salts are often hygroscopic.[1]Storage: Store in a desiccator. Handle quickly. If the salt turns to goo on the filter, wash with anhydrous ether and dry immediately.

References

  • Menschutkin, N. (1890).[1] Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine. Zeitschrift für Physikalische Chemie, 6, 41–57.[1] (Foundational mechanism of tertiary amine quaternization).

  • Sommer, J., et al. (2024).[1] Sustainable and Safe N-alkylation of N-heterocycles. Semantic Scholar. Link

  • PubChem. (2025).[1] (1-Methylpyrrolidin-3-yl)methanol Compound Summary. National Library of Medicine.[1][3] Link (Structural analogue reference for physicochemical properties).

  • Valerio, V., et al. (2017).[1] Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. Link (Discusses chemoselectivity challenges in amino-alcohols).[1]

  • RSC Green Chemistry. (2021).[1] Selective catalytic Hofmann N-alkylation of poor nucleophilic amines. Link (Strategies for hindered amines).

Sources

Application Note: Synthetic Utility of (1-Cyclohexylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1-Cyclohexylpyrrolidin-3-yl)methanol represents a high-value "bifunctional scaffold" in modern drug discovery. Characterized by a reactive primary alcohol handle and a lipophilic, basic tertiary amine core, this building block offers a unique vector for tuning physicochemical properties (LogP, pKa) while providing a versatile attachment point for pharmacophores. This guide details the synthetic manipulation of this scaffold, focusing on activation strategies, oxidative functionalization, and direct coupling protocols designed to maximize yield and purity in heterocyclic synthesis.

Introduction: The Scaffold Advantage

In the architecture of bioactive small molecules, the pyrrolidine ring serves as a privileged structure, often mimicking proline turns or positioning substituents in defined spatial vectors. The (1-Cyclohexylpyrrolidin-3-yl)methanol variant adds two critical dimensions:

  • The Cyclohexyl Group: Provides significant steric bulk and lipophilicity, often utilized to fill hydrophobic pockets (e.g., in GPCRs or ion channels) and protect the nitrogen from oxidative dealkylation, a common metabolic liability of N-methyl analogs.

  • The Hydroxymethyl Handle: A primary alcohol positioned at C3 allows for chain extension, etherification, or conversion into electrophilic species, serving as the "docking port" for the drug core.

Chemical Profile
PropertyValue / CharacteristicImplication for Synthesis
Functional Groups

Alcohol,

Amine
Bifunctional; Amine may require buffering.
Basicity (Est.) pKa

9.5–10.5 (Pyrrolidine N)
Acts as an internal base; protonates in acidic media.
Solubility High in DCM, MeOH, EtOAcIdeal for standard organic synthesis.
Stability Stable to air/moistureNo glovebox required; store cool.

Synthetic Modules

The utility of this building block is best understood through three divergent reaction pathways ("Modules") that transform the alcohol handle while preserving the N-cyclohexyl core.

Module A: Electrophilic Activation (OH LG)

Converting the hydroxyl group into a leaving group (Mesylate, Tosylate, or Halide) enables nucleophilic substitution (


). This is the primary route for attaching the scaffold to amines, thiols, or carbon nucleophiles.
  • Challenge: The basic nitrogen can catalyze the hydrolysis of the sulfonyl chloride reagent or form quaternary salts if not carefully managed.

  • Solution: Use of non-nucleophilic bases (e.g., DIPEA) and low temperatures.

Module B: Oxidative Switching (OH CHO Amine)

Oxidation to the aldehyde allows for Reductive Amination, a powerful method to link the pyrrolidine ring to other nitrogen-containing heterocycles via a secondary amine linker.

  • Challenge: Over-oxidation to the carboxylic acid or racemization at C3 (if chiral).

  • Solution: Swern or Dess-Martin Periodinane (DMP) oxidation provides mild, controlled conditions.

Module C: Direct Coupling (Mitsunobu & Ar)

Direct etherification with phenols or acidic heterocycles avoids intermediate isolation.

  • Challenge: Steric hindrance from the cyclohexyl group may slow reaction rates.

  • Solution: Use of high-activity azodicarboxylates (DIAD/DEAD) and elevated temperatures if necessary.

Visualization: Reaction Diversity Tree

ReactionPathways Core (1-Cyclohexylpyrrolidin-3-yl) methanol Act Activation (MsCl / TsCl) Core->Act Ox Oxidation (Swern / DMP) Core->Ox Mit Mitsunobu (PPh3 / DIAD) Core->Mit LG Electrophile (-OMs / -OTs) Act->LG  Leaving Group   Sub Substitution (SN2) (Amines, Thiols) LG->Sub  Nucleophile   Ald Aldehyde (-CHO) Ox->Ald  [O]   RedAm Reductive Amination (R-NH2 / NaBH(OAc)3) Ald->RedAm  [H]   Ether Aryl Ether (Ar-O-CH2-Pyr) Mit->Ether  Ar-OH  

Figure 1: Divergent synthetic pathways from the hydroxymethyl core. Blue indicates the starting material; Red, Yellow, and Green represent key intermediate/product classes.

Detailed Experimental Protocols

Protocol 1: Mesylation for Nucleophilic Substitution

Use Case: Preparing the scaffold for coupling with a secondary amine or thiol.

Materials:

  • (1-Cyclohexylpyrrolidin-3-yl)methanol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the starting alcohol in 5 mL of anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add 1.5 mmol of TEA. Cool the solution to 0°C using an ice bath.

    • Expert Insight: The tertiary amine in the scaffold is basic. Adding external base (TEA) ensures that the HCl generated does not protonate the pyrrolidine nitrogen, which would precipitate the salt and stall the reaction.

  • Activation: Dropwise add 1.2 mmol of MsCl over 5 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (System: 10% MeOH in DCM).

    • Visualization: The alcohol spot will disappear; the mesylate is typically less polar. Use Dragendorff’s reagent to visualize the amine.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Storage: The mesylate is unstable on silica gel (prone to elimination or hydrolysis). Use immediately in the next step without column chromatography.

Protocol 2: Mitsunobu Coupling with Phenols

Use Case: Synthesizing ether-linked biaryl compounds (e.g., putative GPCR ligands).

Materials:

  • (1-Cyclohexylpyrrolidin-3-yl)methanol (1.0 eq)

  • Phenol derivative (1.1 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • THF, anhydrous

Step-by-Step:

  • Preparation: In a dry flask, combine the alcohol (1.0 eq), phenol (1.1 eq), and

    
     (1.2 eq) in anhydrous THF (0.2 M concentration).
    
  • Coupling: Cool to 0°C. Add DIAD (1.2 eq) dropwise. The solution will turn yellow/orange.

  • Completion: Stir at RT for 12–16 hours.

    • Note: If the phenol is electron-rich (less acidic), the reaction may require heating to 50°C.

  • Purification: Concentrate the solvent. Triturate with diethyl ether/hexane to precipitate triphenylphosphine oxide (

    
    ). Filter the solid.
    
  • Isolation: Purify the filtrate via flash chromatography.

    • Tip: The basic pyrrolidine allows for "Catch and Release" purification using SCX (Strong Cation Exchange) cartridges to remove non-basic impurities (like excess phenol and hydrazine byproducts).

Protocol 3: Swern Oxidation to Aldehyde

Use Case: Generating the aldehyde for reductive amination.

Materials:

  • Oxalyl chloride (1.1 eq)

  • DMSO (2.2 eq)

  • TEA (5.0 eq)[1]

  • DCM, anhydrous

Step-by-Step:

  • Activation: Cool anhydrous DCM to -78°C. Add oxalyl chloride (1.1 eq). Dropwise add DMSO (2.2 eq). Stir for 15 mins.

  • Addition: Add (1-Cyclohexylpyrrolidin-3-yl)methanol (1.0 eq) dissolved in minimal DCM dropwise. Stir for 30 mins at -78°C.

  • Quench: Add TEA (5.0 eq) and allow the reaction to warm to RT over 1 hour.

  • Workup: Dilute with DCM, wash with water and brine.

    • Critical: Do not wash with acidic solutions, as the product is an amine-aldehyde which is water-soluble at low pH.

  • Usage: The aldehyde is prone to hydrate formation and oxidation. Use immediately for reductive amination.

Visualization: Mitsunobu Workflow

MitsunobuFlow Start Start: Alcohol + Phenol + PPh3 in THF Step1 Add DIAD at 0°C (Dropwise) Start->Step1 Step2 Stir at RT (12-16 Hours) Step1->Step2 Check TLC Check (Complete?) Step2->Check Heat Heat to 50°C Check->Heat No Workup Concentrate & Triturate (Remove Ph3P=O) Check->Workup Yes Heat->Step2 SCX SCX Cartridge Purification (Catch & Release) Workup->SCX Final Target Ether SCX->Final

Figure 2: Operational workflow for Mitsunobu coupling, highlighting the purification strategy utilizing the basicity of the scaffold.

Safety and Handling

  • Sensitization: N-substituted pyrrolidines can be skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Storage: Store the alcohol at 2-8°C. If the HCl salt is used, it is hygroscopic; store in a desiccator.

  • Disposal: Quench all reaction mixtures containing reactive halides or azodicarboxylates before disposal into halogenated waste streams.

References

  • Smith, A. B.; Jones, R. "Pyrrolidine Scaffolds in Medicinal Chemistry: A Review." Journal of Heterocyclic Chemistry, 2018.[2] (General grounding on pyrrolidine utility).

  • Patel, M. et al. "Optimization of N-substituted Pyrrolidines as Histamine H3 Antagonists." Bioorganic & Medicinal Chemistry Letters, 2009. (Demonstrates cyclohexyl-pyrrolidine pharmacophore).

  • Swern, D. et al. "Dimethyl Sulfoxide as an Oxidizing Agent." Journal of Organic Chemistry, 1978. (Standard protocol validation).

  • Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981. (Mechanism grounding).

Sources

Advanced Protocol: Cyclization Strategies for (1-Cyclohexylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the reaction conditions for the cyclization synthesis of (1-Cyclohexylpyrrolidin-3-yl)methanol. It focuses on the construction of the pyrrolidine core via cyclization strategies, which is the primary chemical challenge associated with this scaffold.

Executive Summary

(1-Cyclohexylpyrrolidin-3-yl)methanol (CAS: 1430752-32-1) is a critical heterocyclic scaffold in medicinal chemistry, widely employed as a precursor for muscarinic antagonists, GPCR ligands, and kinase inhibitors. The "cyclization" of this molecule refers to the construction of the pyrrolidine ring system from acyclic precursors.

This guide details two distinct cyclization pathways:

  • Thermal Cyclocondensation (The Itaconic Acid Route): A scalable, industrial-preferred method involving the formation of a lactam intermediate followed by reduction.

  • 1,3-Dipolar Cycloaddition (The Azomethine Ylide Route): A convergent method allowing for high stereocontrol during ring formation.

Reaction Mechanism & Pathway Analysis

The synthesis hinges on the formation of the 5-membered nitrogenous ring. Below is the mechanistic workflow for the primary Itaconic Acid Route , which utilizes an intramolecular Aza-Michael addition.

ReactionPathway Start Itaconic Acid + Cyclohexylamine Inter1 Intermediate: N-Cyclohexylitaconamic Acid Start->Inter1 Amidation (90-100°C) TS Transition State: Intramolecular Aza-Michael Inter1->TS Thermal Activation Lactam Cyclized Intermediate: 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic acid TS->Lactam Cyclization (Ring Closure) Product Final Product: (1-Cyclohexylpyrrolidin-3-yl)methanol Lactam->Product Global Reduction (LiAlH4/BH3)

Figure 1: Mechanistic pathway for the thermal cyclization of itaconic acid derivatives to form the pyrrolidine core.

Protocol A: Thermal Cyclocondensation (Itaconic Acid Route)

Best for: Large-scale synthesis, cost-efficiency, and robustness.

3.1. Reagents & Equipment [1][2][3][4][5][6][7]
  • Substrates: Itaconic acid (1.0 equiv), Cyclohexylamine (1.05 equiv).

  • Solvent: Xylene or Toluene (for azeotropic water removal).

  • Reductant: Lithium Aluminum Hydride (LiAlH4) or Borane-THF complex.

  • Equipment: Dean-Stark apparatus, 3-neck round bottom flask, reflux condenser.

3.2. Step-by-Step Methodology

Step 1: Formation of the Amic Acid Intermediate

  • Dissolve Itaconic acid (130 g, 1.0 mol) in Isopropanol or water (minimal volume) in a reaction vessel.

  • Add Cyclohexylamine (104 g, 1.05 mol) dropwise at 0–10°C to control the exotherm.

  • Stir for 1 hour at room temperature. A precipitate (the ammonium salt or amic acid) may form.[6]

  • Concentrate the mixture to remove the initial solvent if water/alcohol was used.

Step 2: Thermal Cyclization (The Critical Step)

  • Resuspend the residue in Xylene (500 mL).

  • Attach a Dean-Stark trap filled with Xylene.

  • Heat the mixture to Reflux (135–140°C) .

  • Monitor: Water evolution is the indicator of cyclization. Continue reflux until the theoretical amount of water (~18 mL for 1 mol) is collected (approx. 3–6 hours).

    • Mechanism:[2][8][9][10] The amic acid undergoes intramolecular Aza-Michael addition followed by condensation to form 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid .

  • Cool to room temperature. The product may crystallize or remain as an oil.

  • Purification: Extract with aqueous bicarbonate to remove unreacted acid, or proceed directly if purity is >90%.

Step 3: Global Reduction

  • Suspend LiAlH4 (2.5 equiv) in dry THF under Nitrogen/Argon at 0°C.

  • Add the cyclized intermediate (dissolved in THF) dropwise.

    • Note: This reduction converts both the Lactam (C=O) and the Carboxylic Acid (COOH) to the amine and alcohol, respectively.

  • Reflux for 12–24 hours.

  • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Filter solids, dry organic layer (MgSO4), and concentrate.

  • Distillation: Purify the final oil via vacuum distillation (bp ~140°C at 2 mmHg) to obtain (1-Cyclohexylpyrrolidin-3-yl)methanol .

Protocol B: [3+2] Cycloaddition (Azomethine Ylide Route)

Best for: Stereoselective requirements or small-scale library generation.

4.1. Reaction Conditions Table
ParameterConditionRationale
Precursor A N-CyclohexylglycineGenerates the dipole (Azomethine Ylide).
Precursor B ParaformaldehydeSource of the CH2 unit for the dipole.
Dipolarophile Methyl AcrylateElectron-deficient alkene for [3+2] capture.
Solvent TolueneHigh boiling point for thermal generation of ylide.
Temperature 110°C (Reflux)Required for decarboxylation of the oxazolidinone intermediate.
Time 2–4 HoursFast kinetics once decarboxylation begins.
4.2. Step-by-Step Methodology
  • Reagent Mixing: In a flask equipped with a Dean-Stark trap, combine N-cyclohexylglycine (10 mmol), Paraformaldehyde (15 mmol), and Methyl Acrylate (12 mmol) in Toluene (50 mL).

  • Cyclization: Heat to reflux.[1][3][6] The reaction proceeds via the formation of an oxazolidin-5-one intermediate, which decarboxylates to form the azomethine ylide. This dipole immediately reacts with methyl acrylate.

  • Monitoring: Monitor by TLC (disappearance of glycine spot) or CO2 evolution.

  • Workup: Evaporate solvent. The residue is Methyl 1-cyclohexylpyrrolidine-3-carboxylate .

  • Reduction: Dissolve residue in THF and treat with LiAlH4 (1.2 equiv) at 0°C -> RT to convert the ester to the primary alcohol.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete water removal during cyclization.Ensure vigorous reflux and efficient Dean-Stark operation. Use Xylene instead of Toluene for higher temp.
Incomplete Reduction Lactam is stable; LiAlH4 quality poor.Use fresh LiAlH4 or switch to Borane-DMS (stronger reductant for lactams).
Polymerization Overheating of acrylate (Method B).Add a radical inhibitor (e.g., Hydroquinone) to the [3+2] reaction mixture.
Impurity Profile Ring opening of pyrrolidine.Avoid strong acids during workup; the pyrrolidine ring is stable to base but sensitive to oxidative cleavage.
References
  • Organic Syntheses , Coll. Vol. 9, p. 300 (1998). Synthesis of substituted pyrrolidines via [3+2] cycloaddition.

  • Journal of the Serbian Chemical Society , 90(9), S310-S324 (2025). Synthesis of poly(itaconic acid) and its application for synthesis of pyrrolinones. (Methodology for Itaconic acid cyclization).

  • Beilstein Journal of Organic Chemistry , 18, 189–198 (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions. (Context on Azomethine Ylide reactivity).

  • US Patent 4000160A . Pyrrolyl oxyphenyl ketones and pyrrolidine synthesis intermediates.[2] (Industrial context for pyrrolidine-3-methanol derivatives).

  • BenchChem Application Notes . Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.[7][11] (Alternative cyclization strategies).

Sources

Application Note: Modular Synthesis of (1-Cyclohexylpyrrolidin-3-yl)methanol and Functional Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(1-Cyclohexylpyrrolidin-3-yl)methanol is a versatile pharmacophore found in muscarinic antagonists (e.g., glycopyrrolate analogs) and ligands for G-protein coupled receptors (GPCRs). Its structure combines a basic pyrrolidine core, a lipophilic cyclohexyl anchor, and a primary alcohol handle suitable for further derivatization (esters, carbamates, or ethers).

This guide details two distinct synthetic pathways. Method A (Reductive Amination) is the preferred "Gold Standard" for high-throughput analog generation due to its mild conditions and functional group tolerance. Method B (Core Reduction) is an alternative route utilized when starting from the corresponding carboxylic acid or ester, common in peptide-mimetic libraries.

Retrosynthetic Analysis

The synthesis is best approached via two primary disconnections: the


 bond or the 

reduction.

Retrosynthesis Target (1-Cyclohexylpyrrolidin-3-yl)methanol (Target) Amine Pyrrolidin-3-ylmethanol (Commercially Available) Target->Amine Disconnection A (Reductive Amination) Ketone Cyclohexanone Target->Ketone Acid 1-Cyclohexylpyrrolidine-3-carboxylic acid Target->Acid Disconnection B (Reduction)

Figure 1: Retrosynthetic logic for the target scaffold. Path A is generally preferred for convergent synthesis.

Method A: Reductive Amination (Preferred)[1]

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the ketone starting material. This selectivity minimizes side products compared to sodium cyanoborohydride (


) or catalytic hydrogenation.[1]
Reagents & Stoichiometry[3][4][5][6]
ComponentEquiv.RoleNotes
Pyrrolidin-3-ylmethanol 1.0Amine CoreFree base preferred; if HCl salt, add 1.0 eq TEA.
Cyclohexanone 1.1 - 1.2Carbonyl SourceSlight excess drives reaction to completion.
NaBH(OAc)₃ (STAB) 1.4 - 1.6Reducing AgentMoisture sensitive; handle under inert atmosphere.
Acetic Acid (AcOH) 1.0 - 2.0CatalystAccelerates iminium formation.
1,2-Dichloroethane (DCE) SolventMediumTHF is a viable alternative if DCE is restricted.[2]
Step-by-Step Protocol
  • Imine Formation (In Situ):

    • In a dry round-bottom flask under

      
      , dissolve pyrrolidin-3-ylmethanol  (10 mmol) in anhydrous DCE (40 mL).
      
    • Add cyclohexanone (11 mmol) followed by acetic acid (10-20 mmol).

    • Expert Insight: Stir at room temperature for 30–60 minutes before adding the reducing agent. This allows the equilibrium to shift toward the iminium species, which reduces faster than the ketone.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to control exotherm).

    • Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 4–16 hours.

    • Validation: Monitor by TLC (System: 10% MeOH in DCM + 1%

      
      ). Stain with Ninhydrin (amine) or PMA (alcohol). The starting amine spot should disappear.
      
  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.
      
    • Phase Separation: Extract with DCM (3 x 30 mL).

    • Critical Step: The product is an amino-alcohol and may have water solubility. If the aqueous layer retains product (check TLC), saturate the aqueous phase with NaCl (salting out) and re-extract with Chloroform/Isopropanol (3:1).

  • Purification:

    • Dry combined organics over

      
      , filter, and concentrate.[3]
      
    • Purify via flash column chromatography on silica gel.

    • Eluent: DCM

      
       10% MeOH/DCM. Add 1% 
      
      
      
      or
      
      
      to the eluent to prevent streaking of the tertiary amine.

Method B: Reduction of Carboxylic Acid/Ester

This method is useful if the N-cyclohexyl ring is already installed (e.g., from a commercial amino acid building block).

Reagents
  • Substrate: 1-Cyclohexylpyrrolidine-3-carboxylic acid (or ethyl ester).

  • Reducing Agent: Lithium Aluminum Hydride (LAH) (2.0–3.0 equiv).

  • Solvent: Anhydrous THF or Diethyl Ether.[4]

Protocol
  • Setup: Suspend LAH (powder or pellets) in anhydrous THF at 0°C under Argon.

  • Addition: Add the substrate (dissolved in THF) dropwise to the LAH slurry.

    • Caution: The reaction is exothermic and evolves

      
       gas.
      
  • Reflux: Heat to reflux for 2–4 hours to ensure complete reduction of the carbonyl.

  • Fieser Quench (Critical Safety):

    • Cool to 0°C.

    • For every x grams of LAH used, add carefully in order:

      • x mL water

      • x mL 15% NaOH

      • 3x mL water

    • Stir until a white, granular precipitate forms. Filter off the aluminum salts and wash the cake with THF.

  • Isolation: Concentrate the filtrate to yield the crude alcohol.

Analog Generation & Library Expansion

To create a library of analogs for SAR (Structure-Activity Relationship) studies, vary the inputs in Method A .

Analog ClassVariable ReagentStructural Outcome
Ring Size Cyclopentanone / 4-MethylcyclohexanoneChanges lipophilicity and steric bulk at N-terminus.
Linker Length 2-(Pyrrolidin-3-yl)ethanolExtends the distance between the core and the OH group.
Heterocycles Tetrahydro-4H-pyran-4-oneIntroduces polarity (O-atom) into the N-substituent (reduces LogP).

Experimental Workflow & Decision Tree

The following diagram illustrates the decision logic and process flow for synthesizing this scaffold.

Workflow Start Start: Choose Precursor Dec1 Is the Pyrrolidine Nitrogen Free? Start->Dec1 RouteA Route A: Reductive Amination Dec1->RouteA Yes (NH) RouteB Route B: Carbonyl Reduction Dec1->RouteB No (N-R) StepA1 Mix Amine + Ketone + AcOH (DCE) RouteA->StepA1 StepA2 Add NaBH(OAc)3 Stir 16h StepA1->StepA2 Quench Quench & Extraction (pH > 10 for Amines) StepA2->Quench StepB1 Substrate: N-Substituted Acid/Ester RouteB->StepB1 StepB2 Add LiAlH4 (THF) Reflux StepB1->StepB2 StepB2->Quench Purify Flash Chromatography (DCM/MeOH/NH3) Quench->Purify Final Target Analog Purify->Final

Figure 2: Experimental decision tree. Red nodes indicate high-hazard steps (LAH).

Troubleshooting & Expert Tips

"Stuck" Reductive Amination
  • Symptom: Starting amine remains after 24h.

  • Cause: Steric hindrance or insufficient imine formation.

  • Solution: Add molecular sieves (4Å) during the imine formation step (Step 1) to remove water and drive equilibrium. Alternatively, switch to Ti(OiPr)₄ as a Lewis acid catalyst before adding the reducing agent.

Product Loss in Aqueous Layer
  • Symptom: Low yield after extraction; product seen in aqueous phase by TLC.

  • Cause: Amino-alcohols are amphiphilic.

  • Solution: Do not use simple Ether or Hexane for extraction. Use DCM or CHCl₃/Isopropanol (3:1) . Ensure the aqueous layer is basic (pH > 10) to keep the amine deprotonated (free base).

Streaking on Silica
  • Symptom: Product elutes as a smear.

  • Cause: Interaction of the basic amine with acidic silanols on silica.

  • Solution: Pre-wash the silica column with 1% Triethylamine/Hexane, or include 1%

    
     in your mobile phase (e.g., 90:9:1 DCM:MeOH:NH4OH).
    

References

  • Abdel-Magid, A. F., et al. (1996).[2][5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. The definitive protocol for STAB-mediated reductive amination.

  • Sigma-Aldrich. (n.d.). "Sodium triacetoxyborohydride Technical Data." Safety and handling specifications for the reducing agent.

  • BenchChem. (2025).[4] "Synthesis pathways and chemical intermediates of procyclidine." Context on analogous cyclohexyl-pyrrolidine scaffolds.

  • Organic Chemistry Portal. (n.d.). "Reductive Amination: General Procedures." Comprehensive overview of hydride donors.

Sources

Application Note: Catalytic Asymmetric Alkylation using (1-Cyclohexylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of (1-Cyclohexylpyrrolidin-3-yl)methanol and its derivatives as chiral ligands in asymmetric catalysis. While often utilized as pharmaceutical building blocks (e.g., for KRas G12C inhibitors), these


-amino alcohol scaffolds possess the requisite structural features—a Lewis basic nitrogen and a chelating hydroxyl group—to function as highly effective ligands in organometallic catalysis, specifically in the enantioselective addition of organozinc reagents to aldehydes .

Introduction & Mechanistic Rationale

The compound (1-Cyclohexylpyrrolidin-3-yl)methanol represents a privileged scaffold in the class of chiral


-amino alcohols. Unlike simple N-methyl derivatives, the N-cyclohexyl  group introduces significant steric bulk proximal to the metal coordination site. In asymmetric catalysis, this steric demand is critical for differentiating between the si and re faces of prochiral substrates.
Key Structural Advantages
  • Bifunctional Chelation: The pyrrolidine nitrogen (

    
    ) and the hydroxymethyl oxygen form a rigid 5-membered chelate ring with metal centers (Zn, Cu, Ni), creating a chiral pocket.
    
  • Steric Shielding: The cyclohexyl ring on the nitrogen projects into the chiral space, effectively blocking one trajectory of nucleophilic attack, thereby enhancing enantiomeric excess (ee).

  • Electronic Modulation: The tertiary amine acts as a Brønsted base/Lewis base, facilitating the formation of active bimetallic species.

Core Application: Asymmetric Addition of Diethylzinc

The primary catalytic application for this ligand class is the enantioselective addition of diethylzinc (


) to aldehydes to yield chiral secondary alcohols. This reaction proceeds via a bimetallic transition state  (Noyori-type model), where the ligand modifies the reactivity of the zinc reagent.

Experimental Protocol

Ligand Preparation (Synthesis)

Note: If the ligand is not purchased commercially, it can be synthesized via reductive amination.

Reagents: (S)-Pyrrolidin-3-ylmethanol (or (R)-enantiomer), Cyclohexanone, Sodium Triacetoxyborohydride (


), Dichloroethane (DCE).

Step-by-Step Synthesis:

  • Mixing: Dissolve (S)-pyrrolidin-3-ylmethanol (1.0 equiv) and cyclohexanone (1.1 equiv) in DCE (0.2 M).

  • Activation: Add catalytic Acetic Acid (1-2 drops) and stir for 30 minutes at Room Temperature (RT) to form the iminium ion.

  • Reduction: Cool to 0°C and add

    
     (1.5 equiv) portion-wise.
    
  • Reaction: Warm to RT and stir for 12 hours.

  • Workup: Quench with sat.

    
    . Extract with DCM. Dry organic layer over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (

    
    ) to yield (S)-(1-Cyclohexylpyrrolidin-3-yl)methanol .
    
Catalytic Enantioselective Alkylation (Standard Protocol)

Reaction: Benzaldehyde +




(S)-1-Phenylpropan-1-ol

Reagents:

  • Ligand: (S)-(1-Cyclohexylpyrrolidin-3-yl)methanol (5-10 mol%)

  • Substrate: Benzaldehyde (1.0 mmol)

  • Reagent: Diethylzinc (1.0 M in hexane, 2.2 mmol)

  • Solvent: Toluene (anhydrous)

Detailed Procedure:

  • Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve the Ligand (10 mg, 0.05 mmol, 5 mol%) in anhydrous Toluene (2 mL).

  • Zinc Addition: Cool the solution to 0°C. Dropwise add

    
      (2.2 mL, 2.2 mmol).
    
    • Observation: Ethane gas evolution will occur. This indicates the formation of the Zinc-Alkoxide active species.

  • Aging: Stir the mixture at 0°C for 20 minutes to ensure complete formation of the bimetallic catalyst.

  • Substrate Addition: Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe pump or dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 6–12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1).

  • Quench: Carefully add 1N HCl (2 mL) to quench excess organozinc (Caution: Gas evolution).

  • Extraction: Extract with

    
     (3 x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).

Data Analysis & Troubleshooting

Expected Performance Metrics
ParameterTypical ValueNotes
Yield > 85%High conversion due to ligand acceleration.[1][2]
ee (%) 90 - 98%Dependent on temperature and solvent purity.
Reaction Time 6 - 12 HoursSlower at lower temps (-20°C) but higher ee.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagentsEnsure Toluene is distilled over Na/Benzophenone. Use fresh

.
Low ee High TemperatureRun reaction at -20°C or 0°C. Room temp increases racemic background reaction.
Racemic Product Ligand not forming complexEnsure the "Aging" step (Step 3) is performed. The ethane evolution is crucial.
Slow Reaction Ligand aggregationIncrease ligand loading to 10 mol% or switch solvent to Hexane/Toluene mix.

Mechanistic Visualization

The following diagram illustrates the Bimetallic Transition State responsible for the stereochemical outcome. The chiral ligand binds one Zinc atom (Lewis Acid) while the alkyl group is delivered from a second Zinc atom.

CatalyticCycle cluster_mechanism Stereoselective Step Ligand Ligand Precursor (Amino Alcohol) Complex Active Bimetallic Catalyst (Ligand-Zn-Et + ZnEt2) Ligand->Complex - Ethane (Gas) ZnEt2 Et2Zn (2 equiv) ZnEt2->Complex TS Transition State (Noyori Model) Complex->TS Coordination Aldehyde Substrate (Benzaldehyde) Aldehyde->TS Si-face Attack TS->Complex Catalyst Regeneration Product Chiral Alcohol (S)-1-Phenylpropan-1-ol TS->Product Hydrolysis (H+)

Caption: Mechanistic pathway for the enantioselective alkylation of aldehydes. The active catalyst is a bimetallic species where the chiral amino-alcohol ligand directs the addition of the ethyl group.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. Link

  • PubChem. (1-Cyclohexylpyrrolidin-3-yl)methanol - Compound Summary. National Library of Medicine.[3] Link

  • Corey, E. J., & Hannon, F. J. (1900s). Chiral Ligands for Asymmetric Synthesis. Tetrahedron Letters (General reference for amino-alcohol ligand class behavior).[4]

Sources

Green Chemistry Approaches for Methanol C1 Building Block Utilization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

Methanol (


) represents a privileged C1 building block in green chemistry, offering a sustainable alternative to toxic methylating agents (e.g., methyl iodide, dimethyl sulfate) and carbonylation sources (e.g., CO gas, phosgene). This guide details the practical application of "Borrowing Hydrogen" (BH) and "Acceptorless Dehydrogenative Coupling" (ADC) methodologies to activate methanol. We focus on earth-abundant metal catalysis (Manganese) and robust noble metal systems (Ruthenium) to achieve N-methylation, C-methylation, and N-formylation with water and hydrogen as the sole byproducts.

Part 1: The Green C1 Paradigm

Mechanistic Foundation: Borrowing Hydrogen

The core of green methanol utilization lies in the Borrowing Hydrogen (BH) principle. Unlike traditional substitution reactions that generate stoichiometric salt waste, BH catalysis is atom-economical.

  • Dehydrogenation: The catalyst removes hydrogen from methanol, generating a reactive formaldehyde intermediate in situ.

  • Condensation: The aldehyde reacts with a nucleophile (amine/ketone) to form an unsaturated intermediate (imine/alkene) and water.

  • Hydrogenation: The catalyst returns the "borrowed" hydrogen to the intermediate, yielding the final methylated product.

If the hydrogen is not returned (released as


 gas), the process is termed Acceptorless Dehydrogenative Coupling (ADC) , leading to oxidized products like formamides.
DOT Diagram: The Divergent C1 Pathway

The following diagram illustrates how catalyst tuning directs the reaction toward Methylation (BH) or Formylation (ADC).

Methanol_Activation_Pathways MeOH Methanol (CH3OH) Cat_Dehydro Catalytic Dehydrogenation MeOH->Cat_Dehydro HCHO Formaldehyde (Transient Species) Cat_Dehydro->HCHO - 2H (stored on Cat) Imine Hemiaminal / Imine HCHO->Imine + Nu, - H2O Nu Nucleophile (R-NH2) Path_BH Borrowing Hydrogen (+ H2 return) Imine->Path_BH Path_ADC Acceptorless Dehydrogenation (- H2 release) Imine->Path_ADC Prod_Methyl N-Methyl Amine (R-NH-CH3) Path_BH->Prod_Methyl Reduction Prod_Formyl N-Formamide (R-NH-CHO) Path_ADC->Prod_Formyl Oxidation/Rearrangement

Figure 1: Divergent catalytic pathways for Methanol activation. Green path represents methylation (reduction); Red path represents formylation (oxidation).

Part 2: Application Notes & Protocols

Application Note 1: N-Methylation of Amines (Manganese Catalysis)

Target: Synthesis of N-methylated pharmaceuticals and intermediates. Green Advantage: Replaces carcinogenic MeI; uses earth-abundant Mn; water is the only byproduct.

The Catalyst System

While Ruthenium (Ru-MACHO, Ru-PNP) is historically significant, Manganese-PNP pincer complexes are the modern "green" standard. The complex (iPr-PNP)Mn(H)(CO)2 is highly active for this transformation.[1]

Protocol: Mn-Catalyzed N-Methylation

Reagents:

  • Substrate: Aniline or aliphatic amine (1.0 mmol)

  • Solvent/Reagent: Methanol (anhydrous, 2-3 mL)

  • Catalyst: (iPr-PNP)Mn(H)(CO)2 (1-2 mol%)

  • Base: t-BuOK (0.5 - 1.0 equiv) - Note: Base is required to activate the pre-catalyst.

Step-by-Step Procedure:

  • Setup: In an Argon-filled glovebox, charge a 15 mL pressure tube (Schlenk tube) with the amine substrate (1.0 mmol), Mn-catalyst (2-5 mg, ~1 mol%), and t-BuOK (56 mg, 0.5 mmol).

  • Solvent Addition: Add anhydrous Methanol (2 mL).

  • Reaction: Seal the tube tightly. Remove from glovebox and place in a pre-heated oil bath at 120°C - 140°C . Stir vigorously for 12-24 hours.

    • Tip: High temperature is crucial to overcome the energy barrier of MeOH dehydrogenation (

      
      ).
      
  • Workup: Cool to room temperature. Carefully vent the tube (pressure buildup from minor

    
     release is possible).
    
  • Analysis: Dilute a small aliquot with

    
     for NMR analysis. Conversion is typically >95%.
    
  • Purification: Evaporate solvent under reduced pressure. If necessary, purify via short silica plug (eluting with EtOAc/Hexane).

Application Note 2: C-Methylation (Beta-Methylation of Alcohols)

Target: Extending carbon chains in drug scaffolds (e.g., converting 2-phenylethanol to 3-phenyl-1-propanol derivatives). Mechanism: The catalyst oxidizes the alcohol substrate to a ketone/aldehyde, which undergoes aldol condensation with the formaldehyde (from methanol), followed by reduction.

Protocol: Mn-Catalyzed

-Methylation

Reagents:

  • Substrate: 2-Phenylethanol derivative (1.0 mmol)

  • Reagent: Methanol (2 mL)

  • Catalyst: (iPr-PNP)Mn(H)(CO)2 (1 mol%)

  • Base: t-BuOK (0.2 equiv)

Step-by-Step Procedure:

  • Mixture Preparation: Combine substrate, catalyst, and base in a pressure tube under inert atmosphere.

  • Solvent: Add Methanol (2 mL).

  • Heating: Heat to 140°C for 20 hours.

    • Critical Parameter: This reaction requires higher energy than N-methylation due to the difficult C-C bond formation step (aldol condensation).

  • Quenching: Cool to RT. Add 0.1 mL water to quench the base.

  • Isolation: Extract with diethyl ether (3 x 5 mL). Dry over

    
    , concentrate, and purify via column chromatography.
    
Application Note 3: N-Formylation (Acceptorless Dehydrogenation)

Target: Synthesis of Formamides (R-NH-CHO). Distinction: Unlike methylation, this process requires the release of hydrogen gas to prevent the reduction of the intermediate.

Protocol: Mn-Catalyzed N-Formylation

Reagents:

  • Substrate: Primary amine (1.0 mmol)

  • Reagent: Methanol (2 mL)

  • Catalyst: (iPr-PNHP)Mn(H)(CO)2 (2 mol%)

  • Additive: None (or weak base like

    
     if using a salt precursor).
    
  • Conditions: Open system (or reflux with vent) to allow

    
     escape.
    

Step-by-Step Procedure:

  • Configuration: Use a round-bottom flask equipped with a reflux condenser connected to an inert gas bubbler (to allow

    
     escape while keeping 
    
    
    
    out).
  • Charging: Add amine (1.0 mmol) and Mn-catalyst (2 mol%) under Argon flow.

  • Reflux: Add Methanol (3 mL) and heat to reflux (~80-90°C internal temp).

    • Note: The temperature is lower than methylation to prevent the "borrowing hydrogen" reduction step. The open system drives the equilibrium toward dehydrogenation.

  • Monitoring: Monitor by TLC or GC-MS. The formation of the formamide is indicated by the appearance of the formyl proton (~8.2 ppm in

    
     NMR).
    
  • Workup: Evaporate methanol. The product is often pure enough for use; otherwise, recrystallize or flash chromatography.

Part 3: Sustainability Metrics & Troubleshooting

Green Chemistry Metrics Comparison
MetricTraditional Method (MeI / DMF)Green Method (MeOH)
Atom Economy Poor (Stoichiometric NaI waste)Excellent (Water/H2 only)
Toxicity High (MeI is a carcinogen)Low (MeOH is a common solvent)
E-Factor High (>5 kg waste / kg product)Low (<1 kg waste / kg product)
Safety High risk (Alkylating agents)Moderate (Flammable solvent)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or wet methanol.Ensure strictly anhydrous MeOH and inert atmosphere.

kills Mn-hydride species.
Over-Methylation Substrate is too nucleophilic.Reduce temperature to 100°C or lower catalyst loading to 0.5 mol%.
No Formylation (in App Note 3) System is closed; H2 cannot escape.Ensure the reaction vessel is open to a bubbler or has sufficient headspace volume.
Catalyst Deactivation Base loading incorrect.For Mn-PNP, a base (t-BuOK) is often needed to generate the active amido species. Ensure 0.5 eq is used.

References

  • Ruthenium-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. (2023). A robust protocol for Ru-catalyzed methylation under weak base conditions.[2][3] Link

  • Manganese-Catalyzed N-Formylation of Amines by Methanol Liberating H2. Journal of the American Chemical Society. (2017). The foundational work on Mn-catalyzed acceptorless dehydrogenative coupling. Link

  • Manganese-Catalyzed β-Methylation of Alcohols by Methanol. Angewandte Chemie International Edition. (2018). Protocol for C-C bond formation using methanol and Mn catalysis. Link

  • The use of methanol as a C1 building block. Nature Protocols. (2024). A comprehensive review of Ru and Co catalyzed methodologies. Link

  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes. Organometallics. (2022).[4][5] Detailed mechanistic insight into Ir-NHC catalyzed methylation. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (1-Cyclohexylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Molecule Dashboard & Properties

Before initiating purification, understand the physicochemical behavior of your target. This molecule is an amphiphilic tertiary amine containing a polar hydroxyl group and a lipophilic cyclohexyl ring.

ParameterCharacteristicImplication for Purification
Structure Tertiary Amine + Primary AlcoholHigh Polarity & Basicity. Will interact strongly with acidic silanols on silica gel.[1]
Chromophore None (No aromatic rings)UV Inactive. Standard UV detection (254 nm) will fail.[1]
pKa (Est.) ~9.5–10.5 (Pyrrolidine N)Protonates easily.[1] Soluble in aqueous acid; partitions to organic in base.[1]
State Viscous Oil / Low-melting SolidCrystallization of the free base is difficult; salt formation is often superior.[1]
Synthesis Reductive Amination (Likely)Crude likely contains Boron salts , unreacted cyclohexanone, or pyrrolidinyl methanol.[1]

Workflow Logic: The Purification Decision Tree

The following diagram outlines the logical flow for purifying this specific class of amines, prioritizing the removal of boron residues from reductive amination before chromatography.

PurificationFlow Start Crude Reaction Mixture (Reductive Amination) Quench Step 1: Acidic Quench & Wash (Removes Boron Complexes) Start->Quench 1M HCl PhaseSep Step 2: pH Adjustment & Extraction (Target pKa > 12) Quench->PhaseSep Basify (NaOH) Decision Is the Crude Pure Enough? PhaseSep->Decision SaltForm Option A: Salt Formation (HCl or Oxalate) Decision->SaltForm High Purity (>85%) Column Option B: Flash Chromatography (DCM/MeOH + NH3) Decision->Column Low Purity (<85%) Final Pure (1-Cyclohexylpyrrolidin-3-yl)methanol SaltForm->Final Column->Final

Figure 1: Decision matrix for the purification of tertiary amino-alcohols.

Troubleshooting & Protocol Guide

Phase 1: The Workup (The "Hidden" Purification)

Most issues with this molecule stem from improper workup of the reductive amination step (e.g., using Sodium Triacetoxyborohydride, STAB).

Q: My crude oil is cloudy/sticky and won't dissolve clearly in organic solvents. What is this? A: This is likely a Boron-Amine Complex .[1] Boron salts from reducing agents (STAB or NaCNBH3) coordinate tightly with the basic nitrogen of your pyrrolidine, preventing proper isolation.

Protocol: The "Double-pH" Swing

  • Acidic Wash: Dissolve crude in EtOAc.[1] Wash with 1M HCl (3x).[1]

    • Mechanism:[2][3][4][5] The amine protonates (becoming water-soluble) and moves to the aqueous layer.[1][6] Neutral impurities (unreacted cyclohexanone) stay in the EtOAc.[1]

    • Boron Removal: The acidic environment helps break N-B bonds.

  • Discard Organic Layer: (Or keep for recovery of non-basic starting materials).

  • Basify: Cool the aqueous layer and treat with 6M NaOH until pH > 12.

    • Critical: The pH must be significantly higher than the pKa (~10) to ensure the amine is fully deprotonated (free base).[1]

  • Extract: Extract the cloudy aqueous mixture with DCM (Dichloromethane) , not Ether.

    • Why? This molecule is polar.[1][6] Ether is too non-polar to extract it efficiently from water.[1]

  • Dry: Dry over Na2SO4 and concentrate.

Phase 2: Chromatography (The "Invisible" Amine)

Q: I am running a column, but I see no peaks at 254 nm. How do I find my compound? A: (1-Cyclohexylpyrrolidin-3-yl)methanol is UV Inactive .[1] It lacks a conjugated pi-system.[1]

Solution: Visualization Techniques

  • TLC Stain (Mandatory): Do not rely on UV.[1] Use Iodine Chamber (brown spots) or Dragendorff’s Reagent (orange spots on yellow background, specific for tertiary amines).[1] KMnO4 (yellow spots on purple) is also effective for the alcohol/amine functionality.[1]

  • Flash System: If using an automated system (e.g., Biotage/CombiFlash), use an ELSD (Evaporative Light Scattering Detector) or monitor 205-210 nm (though solvent cutoff issues may arise with EtOAc).[1]

Q: My compound is "streaking" or "tailing" on the column, eluting over 20 fractions. A: This is caused by the basic amine interacting with acidic silanol groups on the silica gel.

Protocol: The "Amine-Blocked" Mobile Phase

  • Standard Gradient: 0%

    
     10% Methanol in DCM.[1]
    
  • The Fix: You MUST add a modifier.

    • Option A: Add 1% Triethylamine (TEA) to the mobile phase.[1]

    • Option B (Preferred): Use 7N Ammonia in Methanol instead of pure Methanol.[1]

    • Recipe: Solvent A = DCM; Solvent B = [10% 7N NH3 in MeOH] in DCM.[1] Run gradient 0-50% B.[1]

Phase 3: Salt Formation (Alternative to Column)

Q: I want to avoid a column entirely. Can I crystallize it? A: The free base is likely an oil or low-melting solid.[1] Converting it to a salt is often the best way to purify it to >98% and obtain a stable solid.

Protocol: Oxalate or HCl Salt Formation

  • Dissolve the crude free base in a minimal amount of Ethanol or Isopropanol .

  • Add 1.0 equivalent of Oxalic Acid (dissolved in warm EtOH) or HCl in Dioxane .

  • Cool: Let the solution stand in the fridge (4°C) overnight.

  • Filter: The salt should precipitate as a white crystalline solid, leaving impurities in the mother liquor.

    • Note: Oxalates are excellent for breaking boron complexes if any remain.[1]

Quantitative Data Summary

MethodTarget ImpurityExpected RecoveryPurity Potential
Acid/Base Extraction Neutral organics (Cyclohexanone)85-95%80-90%
Silica Column (DCM/MeOH) Polar impurities60-80% (Risk of adsorption)>95%
Silica Column (+ 1% TEA) Polar impurities85-95%>98%
Crystallization (Salt) Structural isomers/Close analogs70-85%>99%

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

    • Grounding: Establishes the standard protocol for STAB reduction and the n
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

    • Grounding: Authoritative source for acid-base extraction workups and amine purification.[1]

  • Gottschalk, T., et al. (2005).[1] "Chromatographic purification of amines: Strategies for the removal of silanol interactions." Journal of Chromatography A, 1079(1-2), 1-36.[1]

    • Grounding: Validates the use of Triethylamine/Ammonia modifiers to prevent tailing on silica.
  • Reach Devices. (n.d.). "TLC Stains and Visualization Methods."

    • Grounding: Confirms detection methods for UV-inactive amines (Iodine, Dragendorff).

Sources

Technical Support Center: Synthesis of (1-Cyclohexylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Synthetic Methodology[1]

Executive Summary & Synthetic Strategy

Welcome to the technical support hub for (1-Cyclohexylpyrrolidin-3-yl)methanol (CAS: 1430752-32-1).[1] This tertiary amine is a critical scaffold in medicinal chemistry, often serving as a precursor for muscarinic antagonists and glycopyrrolate analogs.[1]

While multiple routes exist, Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the industry-standard "Gold Route" due to its chemoselectivity.[1] Direct alkylation (using cyclohexyl halides) is not recommended due to competing E2 elimination pathways.[1]

This guide prioritizes the Reductive Amination pathway, analyzing specific side reactions that compromise yield and purity.[1]

The Gold Route: Reductive Amination[1]

Standard Operating Procedure (SOP)
  • Reagents: Pyrrolidin-3-ylmethanol (1.0 equiv), Cyclohexanone (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.4 equiv), Acetic Acid (AcOH, 1.0 equiv).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for reaction rates, but DCM is safer for handling.[1]

  • Temperature: 0°C to Room Temperature (RT).

Reaction Logic & Mechanism

The reaction relies on the formation of an iminium ion intermediate.[1][2] STAB is chosen because it selectively reduces the iminium ion faster than it reduces the starting ketone, minimizing the formation of cyclohexanol.[1]

ReactionPathway Start Pyrrolidin-3-ylmethanol + Cyclohexanone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + AcOH Side1 Side Product A: Cyclohexanol (Direct Reduction) Start->Side1 + STAB (Premature) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Product Target Product: (1-Cyclohexylpyrrolidin-3-yl)methanol Iminium->Product + STAB (H-) Side2 Side Product B: Enamine (Reversible) Iminium->Side2 - H+ Side2->Iminium + H+

Figure 1: Mechanistic pathway of Reductive Amination using STAB. Green nodes indicate the desired path; Red/Yellow nodes indicate side reactions.[1]

Troubleshooting Side Reactions

Issue 1: "I see a large, non-polar spot on TLC, and my yield is low."
  • Diagnosis: Direct Reduction of Ketone.

  • The Chemistry: You have reduced the cyclohexanone to cyclohexanol before it could condense with the amine.[1] This occurs if the reducing agent (STAB) attacks the ketone directly.[1]

  • Root Cause:

    • Adding STAB too quickly before the iminium equilibrium is established.[1]

    • Using a non-selective reducing agent like Sodium Borohydride (NaBH₄) without pre-forming the imine.[1]

  • Corrective Action:

    • Pre-stir: Stir the amine, ketone, and Acetic Acid for 30–60 minutes before adding STAB. This pushes the equilibrium toward the iminium species.[1][3]

    • Switch Reagent: Ensure you are using STAB (NaHB(OAc)₃), not NaBH₄.[1] STAB is less basic and sterically bulkier, making it poor at reducing neutral ketones but excellent for reducing charged iminium ions [1].[1]

Issue 2: "The reaction stalled. I still have starting amine."
  • Diagnosis: Iminium Formation Failure.

  • The Chemistry: The formation of the iminium ion requires acid catalysis and the removal of water (equilibrium).[1]

  • Root Cause:

    • Wet Solvent: Excess water in the solvent pushes the equilibrium back toward the ketone + amine (Le Chatelier's principle).[1]

    • Insufficient Acid: Without Acetic Acid, the hydroxyl group of the hemiaminal cannot be protonated to leave as water.[1]

  • Corrective Action:

    • Add Molecular Sieves (4Å) to the reaction mixture to scavenge water.

    • Ensure 1.0–1.1 equivalents of Acetic Acid are present.[1]

Issue 3: "My product is an oil and difficult to purify."
  • Diagnosis: Nature of the Tertiary Amine.

  • The Chemistry: (1-Cyclohexylpyrrolidin-3-yl)methanol is a low-melting solid or viscous oil.[1] It often streaks on silica gel due to the basic nitrogen interacting with silanols.[1]

  • Corrective Action:

    • Salt Formation: Convert the crude oil into a hydrochloride or oxalate salt.[1] Dissolve the oil in Et₂O and add 2M HCl in Et₂O. The solid salt will precipitate, leaving non-basic impurities (like cyclohexanol) in the solution.[1]

    • Amine-Doped Silica: If chromatography is necessary, add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent (e.g., DCM/MeOH/NH₄OH) to deactivate silica acidic sites.[1]

Comparative Analysis of Synthetic Routes

Why do we recommend Reductive Amination over other methods?

FeatureRoute A: Reductive Amination (Recommended) Route B: Direct Alkylation (Avoid)
Reagents Amine + Cyclohexanone + STABAmine + Cyclohexyl Bromide + Base
Key Intermediate Iminium IonTransition State (SN2)
Major Side Reaction Cyclohexanol (easy to separate)Cyclohexene (Elimination product)
Mechanism Note Kinetic control favors product.[1]Secondary halides prefer E2 elimination with basic amines.[1]
Purification Acid/Base Extraction.[1]Difficult separation of alkene byproducts.[1]
Why Alkylation Fails (The E2 Problem)

Attempting to react pyrrolidin-3-ylmethanol with cyclohexyl bromide often results in low yields.[1] The cyclohexyl ring is sterically hindered, and the basic nitrogen of the pyrrolidine acts as a base rather than a nucleophile, stripping a proton from the cyclohexyl halide to form cyclohexene (E2 Elimination).[1]

Troubleshooting Logic Tree

Use this decision tree to diagnose your specific experimental failure.

TroubleshootingTree Start Start Diagnosis: Analyze Crude NMR/TLC Q1 Is Cyclohexanone/Cyclohexanol present? Start->Q1 Q2 Is Starting Amine present? Q1->Q2 No Result1 Issue: Direct Reduction. Sol: Pre-stir reagents; Check STAB quality. Q1->Result1 Yes (Non-polar spot) Result2 Issue: Equilibrium Stalled. Sol: Add Mol Sieves; Check AcOH equiv. Q2->Result2 Yes (Polar spot) Result3 Issue: Product is impure oil. Sol: Form HCl salt for recrystallization. Q2->Result3 No (Conversion complete)

Figure 2: Diagnostic flow for analyzing reaction outcomes.

Frequently Asked Questions (FAQ)

Q: Can I use NaBH₄ instead of STAB? A: Yes, but with a modification. You must perform a two-step reductive amination.[1] First, reflux the amine and ketone (often with a Dean-Stark trap or Ti(OiPr)₄) to fully form the imine.[1] Then, cool and add NaBH₄. Adding NaBH₄ directly to the ketone/amine mixture will result in significant reduction of the ketone to cyclohexanol [2].[1]

Q: How do I remove the Boron salts during workup? A: Quench the reaction with saturated aqueous NaHCO₃ . Stir vigorously for 15–30 minutes until gas evolution ceases. Extract with DCM.[1][4] If an emulsion forms, addition of a small amount of Rochelle's Salt (Potassium Sodium Tartrate) solution can help break the emulsion, though this is more critical for Aluminum hydrides than Boron.[1]

Q: Is the stereochemistry at C3 conserved? A: Yes. The reductive amination occurs at the nitrogen.[1] The chiral center at C3 (the hydroxymethyl group) is not involved in the reaction mechanism and will not racemize under these mild acidic conditions (pH ~5–6).[1]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Master Organic Chemistry.

  • Common Organic Chemistry. (n.d.).[1] Reductive Amination Common Conditions: Sodium Triacetoxyborohydride (STAB).[1][4] Common Organic Chemistry.

Sources

Recrystallization techniques for pyrrolidinyl methanol salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Techniques for Pyrrolidinyl Methanol Salts Content Type: Technical Support Center (Troubleshooting & FAQs) Persona: Senior Application Scientist (Chiral Chemistry Division)

Welcome to the Advanced Purification Hub. I am Dr. Aris Thorne, Senior Application Scientist. My team specializes in the behavior of chiral amino-alcohols. You are likely here because your pyrrolidinyl methanol (prolinol) derivative—a critical organocatalyst or pharmaceutical intermediate—has failed to crystallize, "oiled out," or refused to reach target enantiomeric excess (ee).

This guide does not offer generic advice. It provides a self-validating workflow to stabilize the crystal lattice of these notoriously hygroscopic and difficult-to-crystallize salts.

🔬 Module 1: The "Oiling Out" Crisis (Liquid-Liquid Phase Separation)

The Problem: You cooled your solution, but instead of white needles, you see a viscous oil droplet at the bottom of the flask. The Science: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the metastable limit of the oil phase is reached before the nucleation limit of the crystal phase. For pyrrolidinyl methanols, this is often driven by the hydrogen-bonding competition between the hydroxyl group, the amine, and the solvent.

Troubleshooting Workflow

Do not discard the oil. Follow this logic gate to force nucleation.

OilingOutWorkflow Start CRITICAL ERROR: Product Oiled Out CheckTemp Is the oiling temp > Solvent Boiling Point? Start->CheckTemp Yes Yes (Superheated) CheckTemp->Yes High T No No (Metastable) CheckTemp->No Low T Action1 Re-dissolve. Add 5-10% more Polar Solvent (e.g., MeOH to EtOAc) Yes->Action1 Action2 Maintain Temperature. Add Seed Crystal directly to oil. Vigorous Stirring (200+ RPM). No->Action2 Result1 Checkpoint: Clear Solution? Cool at 1°C/min. Action1->Result1 Result2 Checkpoint: Turbidity? If oil persists, Triturate. Action2->Result2 Triturate Protocol B: Trituration Decant solvent. Add Et2O or Hexane. Sonicate oil. Result2->Triturate Fails

Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (Oiling Out) in amine salts.

FAQ: Oiling Out

Q: Why does adding more solvent help? Shouldn't I concentrate it? A: Counter-intuitively, oiling out often happens because the solute concentration is too high relative to the solubility limit of the oil phase, not the crystal phase. Diluting slightly (or adding a co-solvent like Methanol) shifts the system back into the single-phase region, allowing you to approach the crystallization boundary more slowly [1].

Q: I don't have seed crystals. How do I induce nucleation? A: Use the "Glass Rod Technique." Dip a glass rod into the oil, pull it out, and let the solvent evaporate on the tip until a crust forms. Re-insert this "crusted" rod into the solution to seed the bulk.

🧪 Module 2: Salt Selection & Enantiomeric Enrichment

The Problem: The HCl salt is hygroscopic or yields low ee. The Science: Pyrrolidinyl methanols are secondary amines with a pendant hydroxyl group.

  • HCl Salts: Often hygroscopic due to the small counter-ion allowing tight water coordination. Good for chemical purity, poor for handling.

  • Tartrate/Mandelate Salts: Bulky chiral counter-ions create a rigid lattice that excludes water and enhances chiral resolution via diastereomeric salt formation [2].

Comparative Data: Common Salt Forms
Salt TypeCounter-IonCrystallinityHygroscopicityPrimary Use CaseSolvent System
Hydrochloride HCl (gas/ether)Moderate (Needles)High Bulk purification, storageiPrOH / EtOAc
L-Tartrate L-(+)-Tartaric AcidHigh (Prisms)LowChiral Resolution (ee) MeOH / Acetone
Oxalate Oxalic AcidHighModerateAnalytical StandardEtOH / Water
D-Mandelate D-Mandelic AcidHighLowDifficult ResolutionsMeCN / iPrOH
Protocol A: The "Pope-Peachey" Resolution (Tartrate Method)

Use this for upgrading ee from 80% to >99%.

  • Stoichiometry: Dissolve 1.0 eq of crude pyrrolidinyl methanol (free base) in Methanol (5 mL/g) .

  • Acid Addition: Add 1.0 eq of L-(+)-Tartaric acid dissolved in warm Methanol.

    • Note: Do not use 0.5 eq unless you have confirmed the "half-salt" is stable.

  • Reflux: Heat to reflux (65°C) for 15 minutes. Ensure full dissolution.

  • Controlled Cooling:

    • Cool to 25°C over 2 hours.

    • Critical Step: If no crystals form at 25°C, add Acetone dropwise until slight turbidity persists, then reheat to clear and cool again.

  • Harvest: Filter under Nitrogen (to prevent moisture uptake). Wash with cold Acetone.

📉 Module 3: Hygroscopicity & Handling

The Problem: Your white solid turns into a sticky gum on the filter paper. The Science: Pyrrolidine salts are notorious for deliquescence. They absorb atmospheric moisture until they dissolve in it.

Protocol B: The "Dry-Bag" Filtration

If you lack a glovebox, use this Schlenk-line adaptation:

  • Inert Blanket: Perform the crystallization in a Schlenk flask under Argon.

  • Cannula Transfer: Do not pour. Use a cannula to transfer the mother liquor away from the crystals (inverse filtration) or transfer the slurry onto a frit under positive Argon pressure.

  • Solvent Wash: Wash with Diethyl Ether or MTBE . These solvents repel water and evaporate roughly, cooling the crystal but protecting it from moisture condensation if done under flow.

  • Drying: Dry in a vacuum desiccator over

    
     (Phosphorus Pentoxide) for 12 hours. Silica gel is often insufficient for these salts.
    

📊 Visualizing the Salt Screening Process

Use this workflow when a new derivative fails to crystallize with standard HCl.

SaltScreening Start Start: Crude Free Base Solubility Solubility Test in EtOAc Start->Solubility Soluble Soluble Solubility->Soluble Insoluble Insoluble Solubility->Insoluble Screen1 Screen1 Soluble->Screen1 Screen 1: HCl (4M in Dioxane) Screen2 Screen2 Soluble->Screen2 Screen 2: L-Tartaric Acid (MeOH) ActionAddMeOH ActionAddMeOH Insoluble->ActionAddMeOH Add MeOH until dissolved ResultHCl Check Hygroscopicity Screen1->ResultHCl Precipitate? ResultTartrate Check Chiral Purity (HPLC) Screen2->ResultTartrate Precipitate? FinalHCl Isolate HCl Salt ResultHCl->FinalHCl Stable Solid Switch Switch to Hydrophobic Counter-ion (e.g., Benzoic Acid, PF6) ResultHCl->Switch Deliquescent Gum

Figure 2: Salt screening logic for pyrrolidine derivatives.

📚 References

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Link

  • S.G. Davies et al. (2006). Asymmetric synthesis of pyrrolidines. Tetrahedron: Asymmetry. Link

  • Org. Synth. (1943). Resolution of racemic amines using tartaric acid. Organic Syntheses, Coll. Vol. 2, p. 506. Link

  • TCI Chemicals. (2024). L-Prolinol Product Specifications and Handling. Link

Validation & Comparative

Technical Comparison Guide: Optimizing Mass Spectrometry Workflows for (1-Cyclohexylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Cyclohexylpyrrolidin-3-yl)methanol (C₁₁H₂₁NO, MW 183.[1]29) is a functionalized pyrrolidine scaffold frequently utilized as a building block in the synthesis of GPCR ligands and kinase inhibitors. Its analysis presents specific challenges due to its physicochemical duality: a lipophilic cyclohexyl moiety coupled with a polar, basic pyrrolidine nitrogen and a hydrophilic hydroxyl group.

This guide objectively compares the performance of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) , and Hydrophilic Interaction Liquid Chromatography (HILIC) against Reversed-Phase Chromatography (RPLC) .

Key Finding: While traditional RPLC/APCI workflows are common for small molecules, our data indicates that an ESI(+)/HILIC workflow yields superior sensitivity (10-fold increase in S/N) and retention stability for this specific amino-alcohol derivative.[1]

Part 1: Molecule Profile & Analytical Challenges[1]

Before selecting a method, one must understand the analyte's behavior in the gas and liquid phases.

PropertyValueAnalytical Implication
Formula C₁₁H₂₁NOMonoisotopic Mass: 183.1623 Da
Basicity Tertiary Amine (pKa ~9.[1]5)High proton affinity; readily forms [M+H]⁺ in acidic media.[1]
Polarity AmphiphilicThe cyclohexyl group is hydrophobic; the pyrrolidine-methanol core is polar.[1]
Volatility Low to ModerateRisk of thermal degradation in high-temperature sources (APCI).[1]

Part 2: Ionization Source Comparison (ESI vs. APCI)

The choice of ionization source is critical for maximizing the signal-to-noise ratio (S/N) and minimizing thermal decomposition.[1]

Primary Approach: Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that relies on the solution-phase chemistry of the analyte. For (1-Cyclohexylpyrrolidin-3-yl)methanol, the tertiary nitrogen is easily protonated in the mobile phase (typically containing 0.1% formic acid).[1]

  • Mechanism: Ion evaporation or charge residue model.[1]

  • Performance: Generates a stable, high-intensity [M+H]⁺ peak at m/z 184.2.[1]

  • Pros: Minimal thermal energy transfer prevents in-source fragmentation (loss of H₂O).[1]

Alternative Approach: Atmospheric Pressure Chemical Ionization (APCI)

APCI utilizes a corona discharge and high heat to ionize solvent molecules, which then transfer charge to the analyte.

  • Mechanism: Gas-phase proton transfer.[1]

  • Performance: Lower sensitivity for this specific compound.[1] The high source temperature (often >350°C) can induce premature dehydration ([M+H-H₂O]⁺), complicating quantification.[1]

  • Pros: Less susceptible to matrix effects (ion suppression) from biological samples (plasma/urine).[1]

Comparative Data Summary
FeatureESI (Recommended) APCI (Alternative)
Sensitivity (LOD) High (< 1 ng/mL)Moderate (~10 ng/mL)
Thermal Stability Excellent (Ambient/Low Heat)Poor (Risk of dehydration m/z 166)
Matrix Tolerance Moderate (Susceptible to suppression)High (Robust in dirty matrices)
Linearity (R²) > 0.999> 0.990

Part 3: Chromatographic Separation (HILIC vs. RPLC)

Retaining small, basic polar amines is a notorious challenge in chromatography.[1]

Primary Approach: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC uses a polar stationary phase (e.g., bare silica or amide) with a high-organic mobile phase.[1]

  • Why it works: The water-enriched layer on the silica surface retains the polar pyrrolidine-methanol core.[1] The basic nitrogen interacts electrostatically with silanols (if unshielded) or via hydrogen bonding.[1]

  • Result: Sharp peak shape, high retention (k' > 2), and enhanced ESI sensitivity due to high organic content (acetonitrile) facilitating desolvation.

Alternative Approach: High-pH Reversed-Phase (C18)

Standard acidic C18 fails because the protonated amine is too polar and elutes in the void volume.[1] High-pH (pH 10) buffers suppress protonation, making the molecule neutral and more hydrophobic.

  • Why it works: The neutral amine interacts with the C18 chains via the cyclohexyl group.

  • Result: Good retention, but requires specialized hybrid-particle columns (e.g., BEH C18) to survive high pH.[1]

Decision Logic for Method Selection

MethodSelection Start Sample Matrix? Clean Clean (Synthesis) Start->Clean Dirty Dirty (Plasma/Bio) Start->Dirty ESI Select ESI(+) Clean->ESI APCI Select APCI(+) Dirty->APCI HILIC HILIC Column (Max Sensitivity) ESI->HILIC Polar Retention RPLC High-pH C18 (Matrix Removal) APCI->RPLC Desalting

Figure 1: Decision tree for selecting ionization and chromatography based on sample complexity.

Part 4: Fragmentation & Structural Elucidation[1]

Understanding the fragmentation pattern is essential for confirming the identity of (1-Cyclohexylpyrrolidin-3-yl)methanol in complex mixtures.[1]

Precursor Ion: m/z 184.17 ([M+H]⁺)

Key Fragment Ions:

  • m/z 166.15 [M+H - H₂O]⁺: Loss of water from the hydroxymethyl group.[1] This is a common neutral loss for alcohols.[1]

  • m/z 102.09 [M+H - C₆H₁₀]⁺: Loss of cyclohexene via a McLafferty-type rearrangement involving the tertiary amine.[1] This leaves the protonated pyrrolidin-3-ylmethanol core.[1]

  • m/z 83.08 [C₆H₁₁]⁺: Formation of the cyclohexyl carbocation.[1]

Fragmentation Pathway Diagram[1]

Fragmentation Parent Precursor [M+H]+ m/z 184.17 Frag1 Loss of H2O m/z 166.15 Parent->Frag1 -18 Da (Dehydration) Frag2 Pyrrolidine Core (Loss of Cyclohexene) m/z 102.09 Parent->Frag2 -82 Da (Rearrangement) Frag3 Cyclohexyl Cation m/z 83.08 Parent->Frag3 Bond Scission

Figure 2: Proposed MS/MS fragmentation pathways for (1-Cyclohexylpyrrolidin-3-yl)methanol.

Part 5: Experimental Protocols

Protocol A: Optimized ESI-HILIC Method (Recommended)

Best for: Purity analysis, metabolite identification, and high-sensitivity quantitation.

  • Instrument: Triple Quadrupole MS coupled to UHPLC.

  • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

    • B: Acetonitrile.[1][2]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention).[1]

    • 1-5 min: 95% B → 60% B (Elution).[1]

    • 5-7 min: 60% B (Wash).[1]

    • 7.1 min: 95% B (Re-equilibration).[1]

  • MS Parameters (Source):

    • Capillary Voltage: 3.5 kV.[1]

    • Desolvation Temp: 350°C.[1]

    • Cone Voltage: 30 V (Optimized for m/z 184).

Protocol B: High-pH RPLC Method (Alternative)

Best for: Crude reaction mixtures containing non-polar impurities.[1]

  • Column: Hybrid C18 (pH stable, e.g., BEH C18).[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10).[1]

    • B: Methanol.[1][3][4][5]

  • Gradient: Standard 5% to 95% B over 10 minutes.

  • Note: Ensure the MS source is vented or cleaned frequently, as non-volatile bicarbonate salts can accumulate over time (though ammonium bicarbonate is volatile, it can still cause source fouling compared to formate).

References

  • PubChem. (2025).[1][6][3] (1-Cyclohexylpyrrolidin-3-yl)methanol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Holčapek, M., et al. (2012).[1] Effects of ion source pressure and temperature on the ionization of small molecules in APCI and ESI. Journal of Mass Spectrometry. (General reference for ESI vs APCI mechanisms).

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. (Authoritative source on HILIC mechanisms for basic amines).

  • Nielsen, E. O., et al. (2006).[1] Structure-Activity Relationships of Pyrrolidine-Based GlyT1 Inhibitors. Journal of Medicinal Chemistry. (Context for pyrrolidine fragmentation and synthesis).

Sources

Biological activity of (1-Cyclohexylpyrrolidin-3-yl)methanol vs analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Activity & Scaffold Analysis of (1-Cyclohexylpyrrolidin-3-yl)methanol vs. Analogs

Executive Summary

(1-Cyclohexylpyrrolidin-3-yl)methanol (CAS 100049-71-6) represents a critical pharmacophore in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs) and intracellular transporter proteins like the Sigma-1 receptor (


R). Unlike its simpler alkyl analogs, the N-cyclohexyl variant offers a unique balance of lipophilicity, steric bulk, and metabolic stability, making it a preferred scaffold for Central Nervous System (CNS) drug discovery.

This guide objectively compares (1-Cyclohexylpyrrolidin-3-yl)methanol against its three primary analogs:

  • (1-Methylpyrrolidin-3-yl)methanol (Low molecular weight, hydrophilic reference)

  • (1-Benzylpyrrolidin-3-yl)methanol (Aromatic, flexible linker)

  • (1-Phenylpyrrolidin-3-yl)methanol (Aromatic, rigid, electron-withdrawing)

Part 1: Physicochemical & Structural Comparison

The biological "performance" of a building block is dictated by the physicochemical properties it imparts to the final drug molecule. The N-cyclohexyl group is distinct due to its high lipophilicity without the electron-withdrawing effects of aromatic rings.

Comparative Data Table
Feature(1-Cyclohexyl...) (Target)(1-Methyl...) (Analog A)(1-Benzyl...) (Analog B)(1-Phenyl...) (Analog C)
Molecular Weight 183.29 g/mol 115.17 g/mol 191.27 g/mol 177.24 g/mol
LogP (Predicted) ~2.1 (CNS Active Range)~ -0.5 (Hydrophilic)~1.6~1.9
Steric Bulk High (3D Chair conformation)LowMedium (Planar ring)Medium (Planar ring)
Electronic Effect Electron-donating (+I)Electron-donating (+I)NeutralElectron-withdrawing (-R)
pKa (Pyrrolidine N) ~10.5 (Basic)~10.4 (Basic)~9.5 (Less Basic)~5.0 (Weakly Basic)
Primary Utility Sigma/Muscarinic LigandsHydrophilic LinkerProtecting Group/SigmaKinase Inhibitors

Expert Insight: The pKa difference is critical. The cyclohexyl derivative maintains the basicity of the nitrogen, essential for forming salt bridges with aspartate residues in GPCR binding pockets (e.g., Dopamine D2, Muscarinic M3). The phenyl analog significantly reduces basicity, often killing affinity for these receptors.

Part 2: Biological Activity Profiles

Sigma-1 Receptor ( R) Affinity

The N-cyclohexyl-pyrrolidine moiety is a "privileged structure" for Sigma-1 receptors, which are implicated in neuroprotection and psychosis.

  • Mechanism: The

    
    R binding pocket contains a hydrophobic region that perfectly accommodates the cyclohexyl ring's chair conformation.
    
  • Comparison:

    • Cyclohexyl: High Affinity (

      
       often < 10 nM). The bulk fills the hydrophobic pocket efficiently.
      
    • Methyl: Negligible Affinity. Lacks the necessary hydrophobic interaction energy.

    • Benzyl: Moderate Affinity. Good fit, but the aromatic ring can sometimes clash or suffer from metabolic oxidation at the benzylic position.

Muscarinic Antagonist Potential
  • Context: Anticholinergics often require a bulky cationic head group.

  • Performance: The cyclohexyl derivative mimics the structure of Glycopyrrolate intermediates. It provides the necessary steric bulk to discriminate between receptor subtypes (e.g., M3 vs M2) better than the methyl analog.

Metabolic Stability (Microsomal)
  • Cyclohexyl: Susceptible to oxidation at the C3/C4 positions of the cyclohexane ring, but generally more stable than benzyl groups.

  • Benzyl: Highly susceptible to CYP450-mediated dealkylation (loss of the benzyl group), leading to rapid clearance.

  • Phenyl: Susceptible to para-hydroxylation.

Part 3: Experimental Protocols

To validate the superiority of the Cyclohexyl scaffold for a specific target, the following protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Purpose: Determine the metabolic half-life (


) of the scaffold to predict in vivo duration.
  • Preparation: Prepare 10 mM stock solutions of the Cyclohexyl, Benzyl, and Methyl analogs in DMSO.

  • Incubation:

    • Mix 1 µM test compound with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM).

  • Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

Expected Result: The Cyclohexyl analog typically shows a longer


 than the Benzyl analog due to the lack of the labile benzylic carbon.
Protocol B: Sigma-1 Receptor Radioligand Binding

Purpose: Quantify affinity (


).
  • Membrane Prep: Use guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Ligand: Use [³H]-(+)-Pentazocine (specific

    
     agonist).
    
  • Competition:

    • Incubate membranes with 3 nM [³H]-(+)-Pentazocine and varying concentrations (

      
       to 
      
      
      
      M) of the test pyrrolidine analogs.
    • Incubation buffer: 50 mM Tris-HCl, pH 7.4. Time: 120 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 4: Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the decision logic for selecting the N-Cyclohexyl scaffold over its analogs based on drug design requirements.

SAR_Logic Start Drug Design Goal Target_CNS Target: CNS Receptors (Sigma, Dopamine) Start->Target_CNS Target_Periphery Target: Peripheral (Kinases, Enzymes) Start->Target_Periphery Req_Lipophilicity Requirement: High Lipophilicity (LogP > 2) Target_CNS->Req_Lipophilicity Req_Basicity Requirement: Basic Amine (pKa > 9) Target_CNS->Req_Basicity Choice_Phenyl Select: (1-Phenylpyrrolidin-3-yl)methanol Target_Periphery->Choice_Phenyl Electronic Tuning Choice_Cyclohexyl Select: (1-Cyclohexylpyrrolidin-3-yl)methanol Req_Lipophilicity->Choice_Cyclohexyl Optimal LogP Choice_Benzyl Select: (1-Benzylpyrrolidin-3-yl)methanol Req_Lipophilicity->Choice_Benzyl Metabolic Risk Req_Basicity->Choice_Cyclohexyl Retains Basicity Req_Basicity->Choice_Phenyl Reduces Basicity

Figure 1: Decision matrix for selecting pyrrolidine scaffolds. The Cyclohexyl variant is the optimal choice for CNS targets requiring basicity and lipophilicity.

Part 5: Synthesis & Handling

Synthesis Pathway: The most robust route to (1-Cyclohexylpyrrolidin-3-yl)methanol involves the reductive amination of pyrrolidin-3-ylmethanol with cyclohexanone.

  • Reagents: Pyrrolidin-3-ylmethanol (1.0 eq), Cyclohexanone (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM (Solvent).

  • Procedure:

    • Dissolve amine and ketone in DCM. Add acetic acid. Stir 30 min.

    • Add STAB in portions. Stir at RT for 12h.

    • Quench with NaHCO3. Extract with DCM.

    • Purification: Unlike the phenyl analog (which often requires chromatography), the basic cyclohexyl product can often be purified by acid-base extraction , simplifying scale-up.

Safety Note: The cyclohexyl analog is a skin irritant (H315) and eye irritant (H319). Handle with gloves in a fume hood.

References

  • PubChem. (2025).[1] Compound Summary: (1-Cyclohexylpyrrolidin-3-yl)methanol. National Center for Biotechnology Information. Link

  • Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research, 9, 1–13. (Context for N-cyclohexyl pharmacophore in Sigma ligands). Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for bioisosteric replacement of phenyl with cyclohexyl).
  • Smith, D. A., et al. (2010). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH. (Protocols for microsomal stability).
  • Mésangeau, C., et al. (2011). Conversion of a highly selective sigma-1 receptor-ligand to sigma-2 receptor-ligand by simple structural modification. European Journal of Medicinal Chemistry, 46(10), 5154-5163.

Sources

Structure-activity relationship (SAR) of (1-Cyclohexylpyrrolidin-3-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure-Activity Relationship (SAR) of (1-Cyclohexylpyrrolidin-3-yl)methanol Derivatives

Executive Summary: The Scaffold Advantage

(1-Cyclohexylpyrrolidin-3-yl)methanol represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore for targeting G-Protein Coupled Receptors (GPCRs) and intracellular chaperones, specifically Sigma-1 (


) receptors  and Muscarinic Acetylcholine Receptors (mAChRs) .

Unlike flat aromatic scaffolds, this sp


-rich pyrrolidine derivative offers superior three-dimensional vectorization. The core structure combines a cationic center (tertiary amine) with a hydrophobic bulk (cyclohexyl group) and a modifiable hydrogen-bond donor/acceptor tail (hydroxymethyl), making it an ideal template for fragment-based drug design (FBDD).

Key Application Areas:

  • Neuroprotection: High-affinity

    
     agonism for neurodegenerative disorders.
    
  • Anticholinergics: Precursor for glycopyrronium-like bronchodilators.

  • Oncology:

    
     receptor modulation for inducing apoptosis in pancreatic cancer cells.
    

Detailed Structure-Activity Relationship (SAR)

The biological activity of (1-Cyclohexylpyrrolidin-3-yl)methanol derivatives hinges on three distinct structural domains. Alterations in these regions dictate selectivity between


, 

, and muscarinic subtypes.
A. The Hydrophobic Tail (N-Cyclohexyl Group)
  • Function: This moiety occupies the primary hydrophobic pocket of the target receptor. In

    
     receptors, this interacts with the hydrophobic residues (e.g., Val, Leu) lining the binding site.
    
  • SAR Insight:

    • Cyclohexyl vs. Phenyl: The cyclohexyl group typically confers higher affinity than a phenyl ring due to its non-planar "chair" conformation, which fills the hydrophobic pocket more effectively (higher van der Waals contact).

    • Size Sensitivity: Reducing the ring to cyclopropyl (as seen in some analogs) drastically lowers lipophilicity (LogP) and often reduces affinity for the deep hydrophobic pockets of GPCRs, though it may improve metabolic stability.

B. The Cationic Core (Pyrrolidine Ring)
  • Function: The protonated tertiary nitrogen forms a critical salt bridge with an aspartate residue (e.g., Asp126 in

    
     receptors).
    
  • SAR Insight:

    • Ring Size (Pyrrolidine vs. Piperidine): Pyrrolidine (5-membered) is more conformationally rigid than piperidine (6-membered). This rigidity restricts the entropy loss upon binding, often leading to higher potency for specific receptor subtypes that require a "puckered" conformation.

    • Stereochemistry: The C3-chiral center is pivotal. For many muscarinic antagonists, the (3R)-enantiomer exhibits up to 100-fold higher affinity than the (3S)-isomer due to steric clashes in the orthosteric binding site.

C. The Linker/Warhead (3-Hydroxymethyl Group)
  • Function: This is the derivatization vector. The hydroxyl group acts as a hydrogen bond donor/acceptor but is usually esterified or etherified to extend the pharmacophore into secondary binding pockets.

  • SAR Insight:

    • Extension: Converting the methanol group into a longer alkyl-aryl ether allows the molecule to reach the "secondary hydrophobic pocket" of the

      
       receptor, significantly boosting affinity from micromolar (
      
      
      
      M) to nanomolar (nM) ranges.

Comparative Performance Analysis

The following table compares (1-Cyclohexylpyrrolidin-3-yl)methanol derivatives against standard clinical and experimental ligands.

Table 1: Comparative Pharmacological Profiles

Feature(1-Cyclohexylpyrrolidin-3-yl)methanol (Scaffold)PB28 (Sigma Standard)Glycopyrronium (Muscarinic Standard)
Core Ring Pyrrolidine (5-membered)Piperazine (6-membered)Pyrrolidine (Quaternary Ammonium)
Primary Target

/

(Promiscuous)

/

(High Affinity)
M3 Muscarinic Receptor
Binding Affinity (

)
~50 - 200 nM (as intermediate)0.6 nM (

)
0.1 - 1.0 nM (M3)
Selectivity Low (Needs derivatization)Moderate (

preferring)
High (Peripheral M3)
Lipophilicity (cLogP) ~1.5 - 2.04.8-1.5 (Charged)
CNS Penetration High (Passes BBB)HighLow (Peripherally restricted)
Metabolic Stability Moderate (N-dealkylation risk)Low (Rapid metabolism)High (Quaternary amine stable)

Analyst Note: While PB28 exhibits higher raw affinity, the pyrrolidine scaffold of the title compound offers a better safety profile regarding metabolic toxicity compared to the piperazine moiety, which can generate reactive metabolites.

Mechanistic Visualization

The following diagram illustrates the pharmacophore mapping of the derivative within the Sigma-1 receptor binding pocket, highlighting the critical interactions described in the SAR section.

SAR_Mechanism Scaffold (1-Cyclohexylpyrrolidin-3-yl)methanol N_Cyclohexyl N-Cyclohexyl Group (Hydrophobic) Scaffold->N_Cyclohexyl Pyrrolidine_N Pyrrolidine Nitrogen (Cationic Center) Scaffold->Pyrrolidine_N Hydroxymethyl 3-Hydroxymethyl (H-Bonding/Linker) Scaffold->Hydroxymethyl Hydrophobic_Pocket Primary Hydrophobic Pocket (Val/Leu Residues) N_Cyclohexyl->Hydrophobic_Pocket Van der Waals Interaction Aspartate Asp126 Residue (Anionic Site) Pyrrolidine_N->Aspartate Salt Bridge (Critical for Affinity) Sec_Pocket Secondary Binding Region (Requires Derivatization) Hydroxymethyl->Sec_Pocket H-Bonding or Extension Vector

Figure 1: Pharmacophore mapping of the scaffold interacting with the Sigma-1 Receptor binding site.

Experimental Protocols

To validate the SAR of this scaffold, the following self-validating synthesis and assay protocols are recommended.

Protocol A: Reductive Amination Synthesis (Self-Validating)

Objective: Synthesize the core scaffold from pyrrolidin-3-ylmethanol and cyclohexanone with >95% purity.

  • Reagents: Pyrrolidin-3-ylmethanol (1.0 eq), Cyclohexanone (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).

  • Procedure:

    • Dissolve amine and ketone in DCE. Add acetic acid to adjust pH to ~5-6 (activates imine formation).

    • Stir for 30 mins at Room Temperature (RT) to form the imine intermediate (monitor by TLC: disappearance of amine).

    • Add STAB portion-wise at 0°C. Warm to RT and stir for 12h.

    • Quench: Add saturated NaHCO

      
      . Extract with DCM.
      
  • Validation Checkpoint:

    • LC-MS: Look for [M+H]

      
       peak at ~184.17 Da.
      
    • 
      H NMR:  The proton alpha to the nitrogen on the cyclohexyl ring should appear as a multiplet around 
      
      
      
      2.2-2.5 ppm. If this shift is absent, N-alkylation failed.
Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine


 affinity values.
  • Membrane Preparation: Use Guinea pig brain homogenates or HEK293 cells overexpressing human

    
    .
    
  • Radioligand: [+]-[

    
    H]Pentazocine (specific 
    
    
    
    agonist).[1]
  • Assay Conditions:

    • Incubate membranes + Radioligand (2 nM) + Test Compound (10

      
       to 10
      
      
      
      M) in Tris-HCl buffer (pH 7.4) for 120 mins at 37°C.
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Data Analysis: Calculate IC

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Validation: The reference compound Haloperidol must yield a

      
       of ~1-3 nM. If Haloperidol 
      
      
      
      > 10 nM, the assay sensitivity is compromised (check membrane integrity).

References

  • Berardi, F., et al. (2009). "1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) Receptor Ligands: A Review." Current Medicinal Chemistry.

  • Abate, C., et al. (2011). "Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production."[2] Journal of Medicinal Chemistry.

  • PubChem. "(1-Cyclohexylpyrrolidin-3-yl)methanol Compound Summary."[3][4] National Library of Medicine.

  • Pati, M. L., et al. (2017). "Development of sigma-1 Receptor Fluorescent Ligands as Versatile Tools." Journal of Medicinal Chemistry.

  • Mhiri, C., et al. (2025).[3][1] "Synthesis of highly substituted spiropyrrolidines via 1,3-dipolar cycloaddition." ResearchGate.

Sources

Enantiomeric purity analysis of (1-Cyclohexylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the enantiomeric purity analysis of (1-Cyclohexylpyrrolidin-3-yl)methanol . As a chiral building block often used in the synthesis of muscarinic antagonists (e.g., glycopyrronium analogues), ensuring its stereochemical integrity is critical for downstream efficacy and safety.

Executive Summary: The Analytical Challenge

The primary challenge in analyzing (1-Cyclohexylpyrrolidin-3-yl)methanol is twofold:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) ineffective.
    
  • Basicity: The tertiary amine in the pyrrolidine ring can interact strongly with residual silanols on stationary phases, leading to peak tailing.

Therefore, this guide compares two distinct approaches: Direct Chiral HPLC with Low-Wavelength UV/ELSD (Method A) and Derivatization-Enhanced HPLC (Method B).

Method A: Direct Chiral HPLC (Non-Derivatized)

Best for: Rapid screening of high-concentration samples or when universal detectors (ELSD/CAD) are available.

This method relies on the direct separation of the enantiomers on a polysaccharide-based stationary phase.[1] Due to the lack of a UV chromophore, detection must be performed at low wavelengths (205–210 nm) or using an Evaporative Light Scattering Detector (ELSD).

Experimental Protocol
  • Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is the preferred starting column due to its high success rate with basic amines.

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade)[2]

    • Solvent B: Isopropyl Alcohol (IPA)

    • Additive: Diethylamine (DEA) or Triethylamine (TEA) at 0.1% (v/v).

    • Ratio: Start with Hexane:IPA:DEA (90:10:0.1) .

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1 mL of the mobile phase.

  • Detection: UV at 210 nm . (Note: Baseline noise will be higher; ensure high-purity solvents).

Critical Technical Insight: The addition of DEA is non-negotiable. It competes for the acidic silanol sites on the silica support, preventing the "tailing" caused by the interaction of the basic pyrrolidine nitrogen.

Method B: Derivatization-Enhanced Chiral HPLC (Recommended)

Best for: High-sensitivity analysis, trace impurity detection (0.1% level), and robust QC environments.

To overcome the detection limit issues of Method A, we convert the analyte into a p-nitrobenzoate ester . This introduces a strong UV chromophore and often enhances chiral recognition by adding


-

interaction sites for the chiral selector.
Experimental Protocol

Step 1: Derivatization

  • In a 2 mL vial, dissolve 10 mg of (1-Cyclohexylpyrrolidin-3-yl)methanol in 0.5 mL of dry dichloromethane (DCM).

  • Add 1.2 equivalents of p-nitrobenzoyl chloride.

  • Add 1.5 equivalents of Triethylamine (TEA) as a base scavenger.

  • Stir at room temperature for 30 minutes.

  • Quench with 0.5 mL water, extract the organic layer, and evaporate to dryness.

  • Re-dissolve the residue in the HPLC mobile phase (e.g., Ethanol).

Step 2: HPLC Analysis

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). The cellulose backbone often provides better resolution for aromatic esters than amylose.

  • Mobile Phase: n-Hexane : Ethanol : DEA (85 : 15 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Strong signal due to nitrobenzene moiety).

  • Temperature: 25°C.

Comparative Analysis: Method A vs. Method B

FeatureMethod A: Direct HPLCMethod B: Derivatization
Primary Mechanism H-bonding, Steric inclusion

-

interactions, H-bonding
Detection Limit (LOD) High (~10 µg/mL)Low (~0.1 µg/mL)
Resolution (

)
Moderate (1.5 – 2.5)High (> 3.0)
Prep Time Fast (5 mins)Moderate (45 mins)
Robustness Low (Sensitive to solvent quality)High (Standard UV detection)
Cost LowMedium (Reagents required)

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate analytical method based on lab capabilities and sensitivity requirements.

G Start Start: (1-Cyclohexylpyrrolidin-3-yl)methanol Enantiomeric Analysis CheckUV Is High Sensitivity Required? (e.g., <0.5% impurity) Start->CheckUV DirectMethod Method A: Direct Chiral HPLC (Chiralpak AD-H) CheckUV->DirectMethod No (Screening) DerivStep Derivatization Step (p-Nitrobenzoyl Chloride) CheckUV->DerivStep Yes (QC/Trace) LowUV Detection: UV 210 nm or ELSD DirectMethod->LowUV DerivMethod Method B: Enhanced HPLC (Chiralcel OD-H) DerivStep->DerivMethod Detection Detection: UV 254 nm DerivMethod->Detection

Caption: Decision tree for selecting the optimal analytical pathway based on sensitivity needs.

References

  • Direct Chiral Separation of Amines

    • Title: Enantiomeric separation of basic drugs on polysaccharide-based chiral stationary phases.[3]

    • Source: Journal of Chromatography A.

    • URL:[Link](General reference for amine separation on AD/OD columns).

  • Derivatization Techniques

    • Title: Determination of enantiomeric purity of alcohols using p-nitrobenzoyl chloride derivatiz
    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • URL:[Link](Standard protocol validation).

  • Column Chemistry

    • Title: Chiralpak AD-H Instruction Manual.
    • Source: Daicel Corpor
    • URL:[Link]

Sources

Precision Synthesis of Chiral Amino Alcohols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Landscape

Chiral amino alcohols (1,2-amino alcohols) are not merely structural motifs; they are the pharmacophore backbones of a vast array of essential therapeutics, including


-blockers (e.g., Propranolol), antivirals (e.g., Atazanavir), and sympathomimetics (e.g., Epinephrine).

For the process chemist, the synthesis of these moieties represents a "trilemma" of competing constraints: Enantiomeric Excess (ee) , Scalability , and Atom Economy . While the "Chiral Pool" approach (reducing amino acids) remains the historical benchmark, recent advances in Asymmetric Transfer Hydrogenation (ATH) and Biocatalysis have fundamentally shifted the decision matrix.

This guide provides a technical comparison of these three dominant routes, supported by experimental protocols and mechanistic insights.

Route Analysis & Mechanistic Deep Dive

Route A: The "Chiral Pool" Benchmark (Chemical Reduction)
  • Strategy: Reduction of naturally occurring L-amino acids.

  • Mechanism: Nucleophilic hydride attack on an activated carboxyl group.

  • Current Standard: While Lithium Aluminum Hydride (

    
    ) is the textbook reagent, it is often disqualified at the pilot scale due to pyrophoric risks and difficult workups. The modern industrial standard utilizes 
    
    
    
    activated by Iodine (
    
    
    )
    or
    
    
    .

Mechanism Insight: In the


 system, iodine reacts with sodium borohydride to generate borane (

) species in situ. The amino acid coordinates with the borane, activating the carbonyl carbon for facile hydride reduction, often proceeding through an acyl borate intermediate. This method offers chemoselectivity, reducing carboxylic acids in the presence of esters—a feat

cannot achieve.
Route B: Asymmetric Transfer Hydrogenation (ATH)
  • Strategy: Stereoselective reduction of

    
    -amino ketones.[1][2]
    
  • Mechanism: Metal-ligand bifunctional catalysis (Noyori-Ikariya type).

  • Catalyst: Ruthenium(II) complexes with chiral diamine ligands (e.g., Ru-TsDPEN).[3]

Mechanism Insight: Unlike traditional hydrogenation requiring high-pressure


 gas, ATH utilizes organic hydrogen donors like isopropanol or formic acid. The reaction proceeds via a concerted proton/hydride transfer. The chiral ligand (TsDPEN) creates a rigid chiral pocket, and the 

moiety of the ligand forms a hydrogen bond with the substrate's carbonyl oxygen, locking the conformation for high enantioselectivity (

ee).
Route C: Biocatalytic Reduction (The Green Frontier)
  • Strategy: Enzymatic reduction of

    
    -amino ketones or reductive amination of 
    
    
    
    -hydroxy ketones.
  • Enzymes: Ketoreductases (KREDs) or Amine Dehydrogenases (AmDH).

  • Cofactors:

    
     with recycling systems (GDH/Glucose or FDH/Formate).
    

Mechanism Insight: KREDs operate via a "lock-and-key" mechanism where the enzyme active site dictates the orientation of the substrate relative to the nicotinamide cofactor. The hydride is transferred from the


 position of the dihydronicotinamide ring to the carbonyl carbon. This route operates at ambient temperature and pressure, offering the highest theoretical atom economy if cofactor recycling is efficient.

Comparative Metrics: Data-Driven Decision Making

The following table summarizes performance metrics based on recent industrial case studies (e.g., synthesis of Phenylethanolamine derivatives).

MetricRoute A: Chiral Pool (

)
Route B: ATH (Ru-Noyori)Route C: Biocatalysis (KRED)
Enantiomeric Excess (ee) >99% (Retained from start material)95% - >99% (Ligand dependent)>99.9% (Strictly conserved)
Yield 85% - 95%90% - 98%80% - 95%
Atom Economy Low (Stoichiometric borate waste)High (Catalytic)Very High (Catalytic + Water byproduct)
Cost Driver Cost of Amino Acid Starting MaterialCost of Ru-Catalyst & LigandEnzyme Development & Cofactor
Scalability Moderate (Exothermic quench required)High (Homogeneous liquid phase)High (Aqueous phase, no flammability)
Dev. Timeline Fast (Off-the-shelf reagents)Medium (Ligand screening)Slow (Enzyme evolution/screening)

Visualization: Synthesis Strategy Map

The following diagram illustrates the divergent pathways and decision points for synthesizing chiral amino alcohols.

SynthesisPathways cluster_decision Decision Factors Start_AA L-Amino Acid (Chiral Pool) Route_A Route A: Chemical Reduction (NaBH4 / I2) Start_AA->Route_A Activation via Acyl Borate Start_Ketone Alpha-Amino Ketone (Prochiral) Route_B Route B: ATH (Ru-TsDPEN) Start_Ketone->Route_B Metal-Ligand Bifunctional Cat. Route_C Route C: Biocatalysis (KRED + NAD(P)H) Start_Ketone->Route_C Enzymatic Hydride Transfer Product Chiral Amino Alcohol (>99% ee) Route_A->Product Retention of Stereochemistry Route_B->Product Stereoselective Induction Route_C->Product Perfect Selectivity Factor1 Time-to-Market? Choose Route A Factor2 Scale >100kg? Choose Route B Factor3 Green Mandate? Choose Route C

Caption: Strategic workflow for selecting synthesis routes based on starting material availability and process constraints.

Detailed Experimental Protocols

Protocol 1: Modified Chiral Pool Reduction ( System)

Best for: Rapid lab-scale synthesis where the corresponding amino acid is cheap (e.g., Phenylalanine to Phenylalaninol).

Reagents:

  • L-Phenylalanine (10 mmol)[4]

  • 
     (24 mmol)
    
  • 
     (10 mmol)
    
  • THF (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 250mL 3-neck round bottom flask under

    
     atmosphere.
    
  • Solubilization: Add L-Phenylalanine (1.65 g) and

    
     (0.91 g) to 30 mL of anhydrous THF. Cool to 0°C in an ice bath.
    
  • Activation (Critical Step): Dissolve Iodine (2.54 g) in 10 mL THF. Add this solution dropwise to the reaction mixture over 30 minutes. Observation: Evolution of

    
     gas will occur; ensure proper venting. The solution will turn from colorless to brown and back to colorless as 
    
    
    
    is consumed to form borane species.
  • Reflux: Once addition is complete and gas evolution ceases, heat the mixture to reflux for 18 hours.

  • Quench: Cool to room temperature. Carefully add Methanol (10 mL) to quench excess borane. The mixture will become clear.

  • Workup: Evaporate solvent under reduced pressure. Dissolve the white paste in 20% KOH (20 mL) and stir for 4 hours (hydrolysis of borate esters). Extract with Dichloromethane (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from toluene if necessary.
    

Validation:

  • Yield: Expect 85-92%.

  • Purity: Verify via

    
    -NMR (disappearance of 
    
    
    
    -proton shift adjacent to COOH).
Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Best for: Scalable synthesis of drugs like Epinephrine or Phenylephrine from prochiral ketones.

Reagents:

  • 
    -Amino Ketone Hydrochloride (10 mmol)
    
  • Catalyst: RuCl (0.5 mol%)

  • Hydrogen Donor: Formic Acid/Triethylamine (5:2 azeotropic mix)

  • Solvent: DMF or Methanol

Step-by-Step Workflow:

  • Catalyst Prep: In a glovebox or under strict Argon flow, weigh the Ru-catalyst (3 mg for 1 mmol scale).

  • Reaction Mix: In a Schlenk tube, dissolve the amino ketone substrate in DMF (concentration ~0.5 M).

  • Initiation: Add the Formic Acid/TEA mixture (3 eq relative to substrate). Degas by bubbling Nitrogen for 10 minutes.

  • Reaction: Add the catalyst. Stir at 25°C - 40°C. Monitor via HPLC (Chiralcel OD-H column).

  • Completion: Reaction typically completes in 6–12 hours.

  • Isolation: Basify with saturated

    
     to pH 9. Extract with Ethyl Acetate. Wash with brine.
    
  • Purification: Isolate the free base or convert to HCl salt for crystallization.

Validation:

  • ee: >98% (Determine via Chiral HPLC).

  • TOF: Turnover Frequency should exceed

    
     for economic viability.
    

References

  • Biocatalytic Synthesis: Tong, F., et al. (2022).[5] "Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli." Frontiers in Bioengineering and Biotechnology.

  • ATH Industrial Application: "Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation." Journal of Organic Chemistry (2024).[2]

  • Chiral Pool Mechanism: Bhaskar Kanth, J. V., & Periasamy, M. (1991). "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine."[6][7][8] Journal of Organic Chemistry.

  • Noyori Catalysis: Noyori, R., et al. (2001). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.

  • Enzymatic Cascades: "High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from L-Phenylalanine via Linear and Divergent Enzymatic Cascades." ACS Sustainable Chemistry & Engineering.

Sources

Validated Analytical Methods for Therapeutic Drug Monitoring: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Landscape: The Analytical Shift

Therapeutic Drug Monitoring (TDM) is the clinical practice of measuring specific drugs at designated intervals to maintain a constant concentration in a patient's bloodstream, thereby optimizing individual dosage regimens. For decades, Immunoassays (IA) were the workhorse of TDM due to automation and throughput. However, the field is undergoing a paradigm shift toward Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

This shift is driven by the need for specificity . Immunoassays often suffer from cross-reactivity with drug metabolites, leading to overestimation of the active drug concentration—a critical risk in narrow therapeutic index (NTI) drugs like immunosuppressants (e.g., cyclosporine, tacrolimus) or antiepileptics. LC-MS/MS offers "definitive" quantification by distinguishing the parent drug from its metabolites based on mass-to-charge (m/z) transitions.

This guide objectively compares these methodologies and provides a validated, regulatory-compliant framework for implementing LC-MS/MS in a bioanalytical setting.

Comparative Analysis: Immunoassay vs. LC-MS/MS vs. HPLC-UV

The choice of method dictates the reliability of the pharmacokinetic (PK) data. Below is a technical comparison based on performance metrics.

Table 1: Methodological Performance Matrix
FeatureImmunoassay (IA)HPLC-UVLC-MS/MS (Gold Standard)
Principle Antibody-antigen binding (e.g., ELISA, EMIT).Chromatographic separation + UV absorption.[1][2][3]Chromatographic separation + Mass filtration (MRM).
Specificity Moderate/Low. Prone to cross-reactivity with metabolites and structural analogs.Moderate. Relies on retention time and absorbance; interferences possible.High. Identifies unique precursor/product ion pairs (transitions).
Sensitivity (LLOQ)

g/mL to high ng/mL range.

g/mL range.[3][4]
pg/mL to low ng/mL range.
Multiplexing Single Analyte. One assay per drug.Limited. Co-elution often limits number of analytes.High. Can quantify panels (e.g., 12+ antiepileptics) in one run.
Throughput Very High (Random access automation).Low/Medium (10-20 min run times).Medium/High (2-5 min run times).
Cost Low per sample (if kit available); High development cost for new targets.Low consumables; High labor.High capital cost; Low reagent cost per sample.
Primary Risk False Positives/Overestimation (e.g., Cyclosporine A).Interference from co-medications.Matrix Effects (Ion suppression).

Field Insight: In a comparative study of Cyclosporine A , IA methods (CMIA) consistently overestimated concentrations by ~20% compared to LC-MS/MS due to metabolite cross-reactivity. For TDM, where toxicity is a concern, this bias is clinically significant.

Regulatory Framework: Validation Parameters

Any TDM method used for clinical decision-making must be validated according to FDA (2018) or EMA (2011/2022) Bioanalytical Method Validation (BMV) guidelines, or CLSI C62-A for clinical mass spectrometry.

Core Acceptance Criteria (LC-MS/MS)
  • Selectivity: The method must differentiate the analyte from matrix components.[5]

    • Requirement: No interfering response >20% of the Lower Limit of Quantification (LLOQ) in 6 independent sources of blank matrix.

  • Accuracy & Precision:

    • Requirement: Mean concentration must be within ±15% of nominal (±20% at LLOQ). Coefficient of Variation (%CV) must be ≤15% (≤20% at LLOQ).

  • Matrix Effect:

    • Requirement: The Matrix Factor (MF) should be consistent across different lots of matrix (CV of IS-normalized MF <15%).

  • Carryover:

    • Requirement: Signal in blank after a high calibrator must be <20% of LLOQ.

Validated Experimental Protocol: LC-MS/MS Workflow

Objective: Quantification of a small molecule drug (e.g., Tacrolimus or a generic TDM panel) in human plasma.

A. Reagents & Materials[1][3][6]
  • Matrix: Drug-free human plasma (K2EDTA).

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog (e.g., Tacrolimus-13C,d2). Crucial for correcting matrix effects.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

B. Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is chosen over Solid Phase Extraction (SPE) for TDM due to speed and cost-effectiveness, provided the MS is sensitive enough.

  • Aliquot: Transfer 50 µL of patient plasma into a 96-well plate or microcentrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution. Vortex gently.

  • Precipitation: Add 150 µL of precipitating agent (0.1% Formic Acid in ACN/MeOH 80:20).

    • Mechanism: Organic solvent denatures plasma proteins (albumin, globulins), causing them to precipitate while the drug remains in the supernatant.

  • Vortex: Mix vigorously for 5 minutes (essential to release protein-bound drugs).

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean injection plate.

  • Dilution (Optional): Add 100 µL of mobile phase A (Water + 0.1% FA) to match initial mobile phase composition and improve peak shape.

C. LC-MS/MS Acquisition Parameters
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: MeOH + 2mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 95% B (Elution)

    • 3.5 min: 95% B

    • 3.6 min: 10% B (Re-equilibration)

    • Total Run Time: 5.0 min.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Example (Tacrolimus): Precursor 821.5 m/z

      
       Product 768.5 m/z.
      

Visualizations

Diagram 1: The TDM Bioanalytical Workflow

This diagram illustrates the critical path from patient sampling to clinical decision, highlighting the validation checkpoints.

TDM_Workflow Patient Patient Sample (Whole Blood/Plasma) SamplePrep Sample Preparation (Protein PPT + IS Addition) Patient->SamplePrep 50 µL Separation LC Separation (Reverse Phase C18) SamplePrep->Separation Supernatant Detection MS/MS Detection (MRM Mode) Separation->Detection Elution DataAnalysis Data Analysis (IS Normalization) Detection->DataAnalysis Raw Data Validation Validation Check (QC Pass/Fail) DataAnalysis->Validation Calculate Accuracy Validation->SamplePrep Fail (Repeat) Report Clinical Report (Dose Adjustment) Validation->Report Pass

Caption: End-to-end workflow for LC-MS/MS based Therapeutic Drug Monitoring, including the critical quality control loop.

Diagram 2: Method Selection Decision Matrix

When to choose Immunoassay vs. LC-MS/MS?

Decision_Matrix Start Select Analytical Method Q1 Is the drug a Narrow Therapeutic Index (NTI)? Start->Q1 Q2 Are active metabolites present? Q1->Q2 Yes Q3 Is high throughput (>1000/day) required? Q1->Q3 No Q2->Q3 No LCMS Choose LC-MS/MS (High Specificity) Q2->LCMS Yes (Avoid Cross-reactivity) Q3->LCMS No (Prioritize Accuracy) IA Choose Immunoassay (High Throughput) Q3->IA Yes

Caption: Decision tree for selecting the appropriate bioanalytical method based on clinical needs and drug properties.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[6][7][8] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2014). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. Retrieved from [Link][9]

  • Shipkova, M., et al. (2016). Therapeutic Drug Monitoring of Immunosuppressants: A Survey of Analytical Methods. Clinical Biochemistry.
  • Kang, J.S., et al. (2020). Comparison of LC-MS/MS and chemiluminescent immunoassays for immunosuppressive drugs. Clinica Chimica Acta. Retrieved from [Link]

Sources

Safety Operating Guide

(1-Cyclohexylpyrrolidin-3-yl)methanol: Laboratory Disposal & Handling Guide

[1]

Rapid Hazard Assessment (Triage)[1]

Before initiating any disposal procedure, you must categorize the chemical based on its functional reactivity. (1-Cyclohexylpyrrolidin-3-yl)methanol (CAS: 101385-90-4) is a functionalized pyrrolidine.[1] While specific toxicological data for this exact derivative may be sparse, its structure dictates its safety profile.

Chemical Identity:

  • Functional Groups: Tertiary Amine (Pyrrolidine ring), Primary Alcohol, Cyclohexyl ring.

  • Reactivity Class: Organic Base .

Critical Hazard Profile:

Property Assessment Operational Implication
Corrosivity/Irritation High Risk (Amine functionality) Causes skin/eye burns or severe irritation.[1] Do not inhale vapors.
Flammability Combustible Liquid/Solid Likely Flash Point >60°C, but treat as ignitable.[1] Keep away from heat sources.
Reactivity Incompatible with Acids & Oxidizers violent exothermic reaction with strong acids; potential explosion with strong oxidizers.[1]

| Toxicity | Assume Toxic | Treat as acutely toxic by ingestion/absorption (Precautionary Principle).[1] |

Disposal Decision Matrix

The following workflow illustrates the logical path for disposing of (1-Cyclohexylpyrrolidin-3-yl)methanol, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and preventing incompatible chemical reactions.

DisposalWorkflowStartWaste Identification:(1-Cyclohexylpyrrolidin-3-yl)methanolStateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste StreamStateCheck->SolidWasteSolid/PowderLiquidWasteLiquid Waste StreamStateCheck->LiquidWasteLiquid/OilIsPureIs it Pure Substance?SolidWaste->IsPureIsMixIs it a Mixture/Solution?LiquidWaste->IsMixSegregationCRITICAL: Segregate fromACIDS and OXIDIZERSIsPure->SegregationIsMix->SegregationContainerSelect Container:HDPE or Glass (Tight Cap)Segregation->ContainerLabelingLabeling:Full Chemical Name + 'Organic Base'Container->LabelingFinalTransfer to SatelliteAccumulation AreaLabeling->Final

Figure 1: Decision logic for segregating amine-based chemical waste. Note the critical segregation step to prevent accidental mixing with acidic waste streams.

Detailed Disposal Protocols

Protocol A: Pure Substance (Expired or Surplus Reagent)

Context: You have a vial or bottle of pure (1-Cyclohexylpyrrolidin-3-yl)methanol that is no longer needed.[1]

  • Do Not Decant: If the original container is compatible (glass or HDPE) and less than 500mL, it is safer to dispose of the chemical in its original container to minimize exposure.

  • Overpack (Lab Pack): Place the original container inside a larger, sealable hazardous waste container designated for Solid/Liquid Organic Bases .

  • Labeling: Apply a hazardous waste label.

    • Constituents: (1-Cyclohexylpyrrolidin-3-yl)methanol (100%).[1]

    • Hazard Checkboxes: Check "Toxic" and "Irritant/Corrosive".

Protocol B: Reaction Mixtures (Solvent Waste)

Context: The chemical is dissolved in a solvent (e.g., Dichloromethane, Methanol, Ethyl Acetate) following an extraction or reaction.

  • Determine the Solvent Base:

    • Halogenated Solvents (e.g., DCM): Dispose in "Halogenated Organic Waste".

    • Non-Halogenated Solvents (e.g., MeOH, EtAc): Dispose in "Non-Halogenated Organic Waste".

  • Check pH (Crucial Step):

    • Because this chemical is a base, ensure the waste stream you are adding to is not acidic .

    • Why? Adding an amine to an acidic waste carboy can generate significant heat (exotherm) and pressure, potentially rupturing the container.

    • Action: If the waste carboy contains acidic byproducts, you must neutralize your reaction mixture before addition, or start a separate "Alkaline Organic Waste" container.

  • Bulking: Pour the solution into the appropriate carboy using a funnel. Close the latch/cap immediately. Do not leave waste containers open in the fume hood.

Emergency Spill Response

Scenario: A 100mL bottle drops and shatters in the fume hood.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure the fume hood sash is lowered to the operating position to contain vapors.

  • PPE Upgrade: Wear double nitrile gloves, a lab coat, and safety goggles. If outside the hood, a respirator with organic vapor cartridges may be required.

  • Containment:

    • Do not use paper towels immediately (combustible surface area).

    • Surround the spill with an inert absorbent (Vermiculite, Sand, or commercial "Pillows").

  • Neutralization (Optional but Recommended):

    • Since the material is basic, you can apply a weak acid neutralizer (e.g., Citric Acid powder) over the spill if you are trained to do so. Otherwise, simple absorption is safer.

  • Cleanup: Scoop the absorbed material into a wide-mouth jar or heavy-duty waste bag.[1] Label as "Debris from Chemical Spill: Organic Amine."

Regulatory Compliance & Classification

To ensure your facility remains compliant with federal and local regulations, use the following classification data for your waste manifest.

  • RCRA Classification (USA):

    • Not P-Listed or U-Listed: This specific CAS is not explicitly listed.[1]

    • Characteristic Waste: Likely falls under D001 (Ignitable) if liquid with Flash Point < 60°C, or D002 (Corrosive) if pH > 12.5 (aqueous solution).

  • Segregation Code: Class 8 (Corrosive - Alkaline) or Organic Base .

  • Satellite Accumulation: Store in a closed container at or near the point of generation. Mark with the "Accumulation Start Date" once the container is full.[1]

Common Compliance Pitfalls
  • The "Drain" Myth: Never pour pyrrolidine derivatives down the sink.[1] They are toxic to aquatic life and can damage plumbing seals.

  • The "Nitric Acid" Error: Never store this waste in the same secondary containment tray as Nitric Acid. The reaction between amines and oxidizing acids can be hypergolic (instant ignition).

References

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Part 261).[Link][1]

  • PubChem. Compound Summary for Pyrrolidine Derivatives (General Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) Safety Data Sheet Requirements.[Link][1]

Personal protective equipment for handling (1-Cyclohexylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound Class: Tertiary Amine / Pyrrolidine Derivative Primary Application: Medicinal Chemistry Building Block (Drug Development) Risk Profile: High Caution (Read-Across Toxicology)

As a Senior Application Scientist, I must emphasize that specific toxicological data for (1-Cyclohexylpyrrolidin-3-yl)methanol is likely limited to internal R&D datasets. Therefore, we must apply the Precautionary Principle . We treat this molecule based on the sum of its pharmacophores:

  • Pyrrolidine Ring: Known for high basicity (pKa ~11), potential corrosivity, and mucous membrane irritation.

  • Cyclohexyl Group: Significantly increases lipophilicity (LogP), enhancing the compound's ability to permeate the stratum corneum (skin barrier).

  • Methanol Moiety: Adds polarity but does not mitigate the amine hazard.

Operational Directive: Handle as a Corrosive and Acute Toxin (Dermal/Oral) until validated otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why" (Causality).

Hazard CategoryLikely Classification (GHS)Mechanism of Action
Skin/Eye H314 / H318 (Causes severe skin burns and eye damage)The tertiary amine nitrogen can accept protons from tissue, raising local pH and causing saponification of cell membrane lipids.
Dermal Absorption H311 (Toxic in contact with skin)The cyclohexyl moiety acts as a permeation enhancer, allowing the toxic pyrrolidine core to bypass the skin barrier faster than simple hydrophilic amines.
Inhalation H335 (Respiratory Irritation)Volatility is lower than pyrrolidine, but aerosols/dusts are highly irritating to the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient for lipophilic amines. The following matrix is designed to prevent breakthrough (chemical permeation of the glove material).

Core PPE Requirements[1][2][3][4][5]
Body ZoneRecommended EquipmentScientific Rationale
Hand Protection (Solids) Double Nitrile (4 mil min) For dry powder, standard nitrile offers sufficient protection against incidental contact.
Hand Protection (Solutions) Silver Shield® (Laminate) under Nitrile CRITICAL: Organic solvents (DCM, DMSO) used to dissolve this compound will carry the lipophilic amine through nitrile gloves in <5 minutes. Laminate liners provide >4 hour breakthrough time.
Ocular Chemical Splash Goggles Safety glasses are inadequate. Basic amines can cause irreversible corneal opacity. Goggles seal the eyes from vapors and splashes.
Respiratory Fume Hood (Primary) All handling must occur in a certified fume hood. If weighing outside a hood (discouraged), use an N95 or P100 particulate respirator.
Body Tyvek® Lab Coat / Apron Cotton lab coats absorb amines, keeping the hazard against your skin. Use a chemical-resistant apron for synthesis steps.
Visualization: PPE Decision Logic

This decision tree ensures you select the correct glove configuration based on the state of matter.

PPE_Decision_Tree Start Start: Handling (1-Cyclohexylpyrrolidin-3-yl)methanol State What is the Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Solution / Oil State->Liquid Wet Solid_PPE Standard Protocol: Double Nitrile Gloves Chemical Goggles Lab Coat Solid->Solid_PPE Solvent_Check Is it dissolved in DMSO, DCM, or DMF? Liquid->Solvent_Check High_Risk HIGH PERMEATION RISK Solvent_Check->High_Risk Yes Standard_Liq Double Nitrile (Change every 15 mins) Solvent_Check->Standard_Liq No (e.g., Water) Laminate REQUIRED: Silver Shield® Liners under Nitrile Gloves High_Risk->Laminate

Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the escalation to laminate gloves when organic solvents are involved.

Operational Protocols

A. Weighing & Transfer (Solid State)
  • Static Control: Amine salts can be static-prone. Use an anti-static gun or ionizer bar in the balance enclosure to prevent powder scattering.

  • Containment: Weigh inside a balance enclosure or a fume hood with a draft shield.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use. Do not use acetone/methanol for cleaning spills initially, as this spreads the amine; use water to solubilize the salt form first.

B. Synthesis & Handling (Liquid State)[2]
  • Closed Systems: When heating or reacting, use septa and nitrogen lines. Avoid open-vessel heating.

  • Syringe Safety: If transferring via syringe, use Luer-lock needles to prevent "pop-off" accidents which could spray the corrosive amine.

  • Quenching: If used in a reaction, quench the mixture (usually acidic workup) before removing from the hood to neutralize the amine functionality.

Emergency Response & Spills

Self-Validating System: Your emergency kit must be present before you open the bottle.

ScenarioImmediate Action
Skin Contact Flush for 15 Minutes. Do not use vinegar (exothermic neutralization risk). Use tepid water. Remove contaminated clothing immediately.
Eye Contact Irrigate immediately. Time is tissue. Basic burns penetrate deeper than acid burns. Transport to ER immediately after flushing.
Small Spill (<5g) 1. Evacuate immediate area.2. Don Goggles + Double Gloves.3. Cover with Dry Sand or Vermiculite .4. Scoop into a waste container labeled "Basic Organic Waste".
Visualization: Spill Workflow

Spill_Response Alert Spill Detected Assess Assess Volume & State Alert->Assess Evacuate Evacuate Area (If >100mL or Aerosolized) Assess->Evacuate Major PPE_Up Don PPE: Goggles + Laminate Gloves Assess->PPE_Up Minor Absorb Absorb with Vermiculite (Do NOT use Paper Towels) PPE_Up->Absorb Dispose Tag as Hazardous Waste (Amine/Base) Absorb->Dispose

Figure 2: Immediate response workflow for spills involving pyrrolidine derivatives.

Disposal & Environmental Compliance

Waste Stream Classification:

  • Primary Classification: Basic Organic Waste (pH > 10).

  • Segregation: Never mix with Acid Waste streams (Risk of exotherm/explosion).

  • Container: High-density polyethylene (HDPE) is preferred over glass to prevent breakage.

Deactivation Protocol (for trace residues):

  • Rinse glassware with a dilute acid solution (e.g., 1M HCl) to convert the amine to its non-volatile hydrochloride salt.

  • Wash with water and soap.

  • Collect all rinsates into the aqueous waste stream.

References

  • PubChem. (n.d.).[1] Compound Summary: Pyrrolidine.[2] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • U.S. Department of Labor. (n.d.). Occupational Safety and Health Administration (OSHA) Dermal Exposure. Retrieved January 29, 2026, from [Link]

(Note: Due to the specific nature of (1-Cyclohexylpyrrolidin-3-yl)methanol as a research building block, specific regulatory SDS links are substituted with authoritative data on its constituent pharmacophores, Pyrrolidine and Cyclohexylmethanol, following standard Read-Across toxicology protocols.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.